Afegostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168651 | |
| Record name | Afegostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169105-89-9 | |
| Record name | Isofagomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169105-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afegostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afegostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Afegostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFEGOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isofagomine as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Pharmacological chaperone therapy represents a promising therapeutic strategy for Gaucher disease, aiming to rescue misfolded mutant GCase, enhance its stability, and facilitate its trafficking to the lysosome. Isofagomine (IFG), an iminosugar and a potent competitive inhibitor of GCase, has been extensively investigated as a pharmacological chaperone. This technical guide provides an in-depth overview of isofagomine's mechanism of action, a compilation of quantitative data from key studies, and detailed experimental protocols for its evaluation as a therapeutic agent for Gaucher disease.
Mechanism of Action
Isofagomine acts as a pharmacological chaperone by binding to the active site of GCase in the endoplasmic reticulum (ER), where the pH is neutral.[1][2] This binding stabilizes the nascent GCase polypeptide, promoting its correct folding and preventing its premature degradation by the ER-associated degradation (ERAD) pathway.[3][4] The stabilized GCase-isofagomine complex is then trafficked through the Golgi apparatus to the lysosomes.[1][5] Within the acidic environment of the lysosome (pH ~5.2), the binding affinity of isofagomine for GCase is reduced, leading to its dissociation from the active site.[1][6] This allows the now correctly folded and localized GCase to catabolize its substrate, glucosylceramide.[1][7]
Quantitative Data
The efficacy of isofagomine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Inhibition Constants of Isofagomine for GCase
| Enzyme | pH | IC50 (nM) | Ki (nM) | Reference |
| Wild-Type GCase | 7.2 | 5 | - | [7] |
| Wild-Type GCase | 5.2 | 30 | - | [7] |
| Wild-Type GCase | - | 60 | 16 ± 9 | [8] |
| N370S Mutant GCase | 7.2 | ~20 | - | [9] |
| N370S Mutant GCase | 5.2 | ~120 | - | [9] |
| V394L Mutant GCase | - | - | ~30 | [1][10] |
Table 2: Effect of Isofagomine on GCase Activity in Cell Models
| Cell Type | GCase Mutation | Isofagomine Concentration | Fold Increase in GCase Activity | Reference |
| Human Fibroblasts | N370S | 30 µM | ~2.0 | [9] |
| Human Fibroblasts | N370S/N370S | 25 µM | Not specified, but enhanced | [7] |
| Human Fibroblasts | F213I/L444P | 25 µM | 4.3 | [7] |
| Human Fibroblasts | L444P | 100 µM | ~1.3 | [11][12] |
| Lymphoblastoid Cells | L444P | Not specified | ~3.5 | [11][12] |
| Mouse Fibroblasts | N370S | 6.25 - 50 µM | ~3.5 | [1] |
Table 3: In Vivo Effects of Isofagomine in Mouse Models of Gaucher Disease
| Mouse Model | GCase Mutation(s) | Isofagomine Dosage | Tissue | Fold Increase in GCase Activity | Reference |
| V394L, D409H, or D409V | Homozygous | 30 mg/kg/day | Visceral tissues and brain | Increased | [1][10] |
| 4L;C | V394L/V394L + saposin C-/- | 20 mg/kg/day | Brain | Increased | [6][13][14] |
| 4L;C | V394L/V394L + saposin C-/- | 600 mg/kg/day | Brain | Increased | [6][13][14] |
| 4L;C* | V394L/V394L + saposin C-/- | 600 mg/kg/day | Lung | 3.3 | [6] |
| L444P | Murine L444P | Not specified | Brain and other tissues | 2.0 - 5.0 | [11][15][16] |
Table 4: Effect of Isofagomine on GCase Protein Levels and Substrate Reduction
| Model System | GCase Mutation | Isofagomine Treatment | Effect on GCase Protein Levels | Substrate Reduction | Reference |
| WT Fibroblasts | Wild-Type | µM concentrations | 1.3-fold increase | - | [1] |
| N370S Fibroblasts | N370S | µM concentrations | 1.4-fold increase | - | [1] |
| L444P Fibroblasts | L444P | µM concentrations | 3.0-fold increase | Reduced glucosylceramide | [1][11] |
| hG/4L/PS-NA Mouse | V394L | 30 mg/kg/day for 8 weeks | Increased | Glucosylceramide reduced by 75%, Glucosylsphingosine reduced by 33% | [1] |
Experimental Protocols
Cell Culture and Isofagomine Treatment
-
Cell Lines: Human fibroblasts derived from Gaucher disease patients (e.g., with N370S, L444P mutations) and healthy volunteers are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1][7]
-
Isofagomine Preparation: Isofagomine tartrate is dissolved in water or cell culture medium to prepare a stock solution.[1][11]
-
Treatment: Cells are seeded in appropriate culture vessels. After adherence, the medium is replaced with fresh medium containing various concentrations of isofagomine (e.g., 10-100 µM).[7][11] The cells are incubated for a specified period, typically 3-5 days, to allow for GCase enhancement.[9][11]
GCase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GCase using a synthetic fluorogenic substrate.
-
Cell Lysis: After isofagomine treatment, cells are washed with phosphate-buffered saline (PBS) and lysed. A common lysis buffer consists of 0.25% sodium taurocholate and 0.25% Triton X-100 in citrate-phosphate buffer.[1][7]
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[1]
-
Enzymatic Reaction:
-
Termination and Measurement: The reaction is stopped by adding a high pH buffer (e.g., 0.1 M 2-amino-2-methyl-1-propanol) to raise the pH above the pKa of 4-methylumbelliferone (4-MU).[7] The fluorescence of the liberated 4-MU is measured using a fluorometer.
-
Data Analysis: GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration.
Immunoblotting for GCase Protein Levels
-
Sample Preparation: Cell lysates are prepared as described above. Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer and heated.
-
SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[1]
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GCase (e.g., rabbit anti-human GCase polyclonal antiserum).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[1]
-
-
Analysis: The intensity of the GCase bands is quantified using densitometry and can be normalized to a loading control such as β-actin.
Immunofluorescence for GCase Localization
This technique is used to visualize the subcellular localization of GCase.
-
Cell Preparation: Cells are grown on coverslips and treated with isofagomine.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining:
-
Cells are incubated with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP-1).[1]
-
After washing, cells are incubated with fluorescently labeled secondary antibodies with distinct excitation/emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope.[11]
-
Analysis: The colocalization of the GCase signal with the lysosomal marker is analyzed to determine the extent of GCase trafficking to the lysosome.[1]
Conclusion
Isofagomine has demonstrated significant potential as a pharmacological chaperone for GCase in both preclinical and early clinical studies.[7][17] Its ability to increase the activity of several mutant forms of GCase, enhance protein stability, and promote correct subcellular localization underscores the viability of this therapeutic approach for Gaucher disease.[1][11] Although clinical development was halted, the extensive research on isofagomine has provided a valuable framework for the development of next-generation pharmacological chaperones for Gaucher disease and other lysosomal storage disorders.[8][18] The methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of lysosomal storage diseases and drug development.
References
- 1. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase. – ScienceOpen [scienceopen.com]
- 17. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 18. Afegostat - Wikipedia [en.wikipedia.org]
The Pharmacological Chaperone Afegostat: A Technical Guide to its Mechanism of Action on β-Glucocerebrosidase Folding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Afegostat (also known as isofagomine or AT2101) is a pharmacological chaperone designed to rescue mutant GCase by assisting in its proper folding and trafficking. This technical guide provides an in-depth analysis of this compound's effect on GCase, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Although this compound's clinical development was terminated due to a lack of broad clinical efficacy in Phase II trials, the study of its mechanism provides valuable insights into the potential of pharmacological chaperones for treating protein misfolding diseases.
Introduction to Gaucher Disease and β-Glucocerebrosidase
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase). GCase is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Mutations in GCase can lead to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome. This leads to the accumulation of glucosylceramide in various tissues, causing a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.
Mechanism of Action of this compound
This compound is an iminosugar that acts as a pharmacological chaperone for GCase. Its mechanism of action involves selectively and reversibly binding to the active site of GCase in the endoplasmic reticulum.[1][2] This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the lower pH reduces the binding affinity of this compound, allowing it to dissociate from the active site and enabling the now correctly folded GCase to catabolize its substrate, glucosylceramide.[3]
Signaling Pathway of GCase Dysfunction and this compound Intervention
Caption: GCase dysfunction pathway and this compound's intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with β-glucocerebrosidase.
Table 1: In Vitro Inhibition and Activity Enhancement
| Parameter | GCase Variant | Value | Reference |
| Ki (Inhibition Constant) | Wild-type, N370S, V394L | ~30 nM | [4][5] |
| GCase Activity Increase | N370S Fibroblasts | ~3-fold | [6][7] |
| GCase Activity Increase | L444P Fibroblasts | 1.3-fold | [5][8] |
| GCase Activity Increase | L444P Lymphoblastoid Cells | ~3.5-fold | [5][8] |
| GCase Activity Increase | F213I/L444P Fibroblasts | 4.3-fold | [9] |
Table 2: Thermal Stability of β-Glucocerebrosidase with this compound
| Parameter | GCase Variant | Condition | Value | Reference |
| Melting Temperature (Tm) | Wild-type | Without this compound | 49°C | [9] |
| Melting Temperature (Tm) | Wild-type | With 43 µM this compound | ~64°C | [9] |
| Change in Tm (ΔTm) | Wild-type | 43 µM this compound | ~15°C | [9] |
Table 3: Phase II Clinical Trial Information (NCT00446550 & NCT00433147)
| Parameter | Details | Reference |
| Study Design | Randomized, open-label studies in adult patients with Type 1 Gaucher disease. | [10] |
| Outcome | While an increase in GCase levels in white blood cells was observed, clinically meaningful improvements in key disease markers (e.g., hemoglobin levels, platelet counts, spleen/liver volume) were not consistently achieved in the majority of patients. | |
| Development Status | Development of this compound for Gaucher disease was terminated in 2009 due to lack of efficacy in Phase II trials. | [6] |
Experimental Protocols
In Vitro GCase Activity Assay
This protocol is for determining the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysis buffer (e.g., 1% Triton X-100 in citrate-phosphate buffer, pH 5.4)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (5 mM in assay buffer)
-
Assay buffer (citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and BSA)
-
Stop buffer (0.25 M glycine, pH 10.4)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
Conduritol-β-epoxide (CBE) as a specific GCase inhibitor (optional, for determining GCase-specific activity)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Centrifuge at high speed (e.g., 13,500 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add a standardized amount of protein from the cell lysate to each well.
-
For determining GCase-specific activity, include control wells with the lysate pre-incubated with CBE.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
GCase activity is proportional to the fluorescence intensity and can be normalized to the protein concentration.
-
Experimental Workflow for In Vitro GCase Activity Assay
Caption: Workflow for in vitro GCase activity assay.
Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the thermal stabilization of GCase in intact cells upon binding to this compound.
Materials:
-
Cultured cells expressing GCase
-
This compound
-
PBS
-
Cell scraper
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (with protease inhibitors)
-
Apparatus for freeze-thaw cycles (e.g., liquid nitrogen and 37°C water bath)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle control for a specified duration.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by performing three cycles of freeze-thaw.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for GCase.
-
Detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities to determine the amount of soluble GCase at each temperature.
-
Plot the percentage of soluble GCase against temperature to generate a melting curve. The shift in the melting curve between the this compound-treated and control samples indicates thermal stabilization.
-
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. In vitro activity assay of GCase [bio-protocol.org]
- 2. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
Afegostat's Potential as a β-Galactosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Afegostat (also known as isofagomine) as a potential therapeutic agent for lysosomal storage disorders stemming from deficient β-galactosidase (GLB1) activity, namely GM1 gangliosidosis and Morquio B disease. While initially investigated for Gaucher disease due to its effects on β-glucosidase, this compound's role as a pharmacological chaperone for mutant β-galactosidase presents a promising avenue for therapeutic intervention. This document consolidates available preclinical data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Therapeutic Rationale for β-Galactosidase Chaperoning
GM1 gangliosidosis and Morquio B disease are autosomal recessive lysosomal storage disorders caused by mutations in the GLB1 gene, which encodes the enzyme acid β-galactosidase.[1] This enzyme is crucial for the catabolism of GM1 ganglioside and keratan sulfate.[1][2] Deficient β-galactosidase activity leads to the accumulation of these substrates, primarily in the central nervous system in GM1 gangliosidosis, causing progressive neurodegeneration, and in the cartilage and bone in Morquio B disease, resulting in severe skeletal dysplasia.[2][3]
Many disease-causing mutations in GLB1 are missense mutations that result in misfolded, yet potentially functional, enzyme variants. These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for premature degradation by the ER-associated degradation (ERAD) pathway, thus never reaching the lysosome to perform their catalytic function.
Pharmacological chaperones (PCs) are small molecules that can bind to these misfolded enzyme variants in the ER, stabilizing their conformation and facilitating their proper folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, the PC dissociates from the enzyme, allowing the restored enzyme to catabolize its accumulated substrate. This compound, an iminosugar, has been identified as a potential pharmacological chaperone for certain mutant forms of β-galactosidase.[4]
Mechanism of Action of this compound on β-Galactosidase
This compound functions as a competitive inhibitor that binds to the active site of β-galactosidase. Its efficacy as a pharmacological chaperone is concentration-dependent. At sub-inhibitory concentrations, this compound binds to and stabilizes mutant β-galactosidase in the neutral pH environment of the ER, promoting its successful trafficking to the lysosome. Due to the acidic pH of the lysosome and the high concentration of accumulated substrates, this compound is displaced from the enzyme's active site, allowing the rescued enzyme to function.[5]
It is important to note that while some sources describe this compound as a potent β-galactosidase inhibitor, others report negligible inhibition at higher concentrations.[4][6] This apparent discrepancy can be resolved by understanding its dual role. While it may be a weak inhibitor of the wild-type enzyme, its binding affinity is sufficient to act as a chaperone for specific unstable mutant forms of β-galactosidase at concentrations that do not lead to significant overall inhibition of the rescued enzyme in the lysosome. A derivative of the related compound 4-epi-isofagomine has demonstrated very potent inhibition of human β-galactosidase, with an IC50 of 8 nM, highlighting the potential of this structural class of molecules to interact strongly with the enzyme's active site.[7]
Mechanism of this compound as a Pharmacological Chaperone for β-Galactosidase.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds as inhibitors and chaperones of β-galactosidase.
Table 1: Inhibitory Activity against β-Galactosidase
| Compound | Enzyme Source | IC50 | Ki | Notes | Reference(s) |
| (5aR)-5a-C-pentyl-4-epi-isofagomine | Human | 8 nM | - | A potent derivative of a related iminosugar. | [7] |
| This compound (Isofagomine) | Human lysosomal hydrolases | <10% inhibition at 500 μM | - | Suggests weak inhibition of wild-type enzyme. | [6] |
Table 2: Pharmacological Chaperoning Efficacy of this compound in Patient-Derived Fibroblasts
| Cell Line (Disease) | Mutant β-Galactosidase | This compound Concentration | Fold Increase in β-Galactosidase Activity | Reference(s) |
| GM1 Gangliosidosis | Not specified | Not specified | Maturation of mutant enzyme induced | [4] |
| Morquio B Disease | Not specified | Not specified | Maturation of mutant enzyme induced | [4] |
Note: Specific quantitative data on the fold-increase in enzyme activity for different mutations with this compound treatment is limited in the public domain. The available information primarily indicates a qualitative effect on enzyme maturation.
Experimental Protocols
Pharmacological Chaperone Assay in Patient-Derived Fibroblasts
This protocol outlines a general method for assessing the efficacy of this compound as a pharmacological chaperone in fibroblasts cultured from patients with GM1 gangliosidosis or Morquio B disease.
Objective: To determine if this compound can increase the residual activity of mutant β-galactosidase in patient cells.
Materials:
-
Patient-derived fibroblast cell lines with known GLB1 mutations
-
Normal human fibroblast cell line (as a control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (Isofagomine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), fluorogenic substrate
-
Glycine-carbonate stop buffer (pH 10.7)
-
BCA Protein Assay Kit
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Culture patient and control fibroblasts in DMEM with 10% FBS.
-
Seed cells in 6-well plates and grow to near confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in fresh culture medium for 4-5 days. Include an untreated control for each cell line.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
β-Galactosidase Activity Assay:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution (final concentration ~1 mM in a suitable assay buffer, pH 4.3).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate the specific activity of β-galactosidase (e.g., in nmol/mg protein/hour).
-
Determine the fold-increase in enzyme activity in this compound-treated cells compared to untreated cells for each patient cell line.
-
Experimental Workflow for Pharmacological Chaperone Assay.
Analysis of Substrate Reduction
To complement the enzyme activity assay, the reduction of stored substrates (GM1 ganglioside and keratan sulfate) can be measured.
-
GM1 Ganglioside: Can be quantified using techniques such as high-performance thin-layer chromatography (HPTLC) or by staining cells with fluorescently labeled cholera toxin B subunit, which specifically binds to GM1 ganglioside, followed by fluorometric analysis.[8][9]
-
Keratan Sulfate: Can be measured in cell lysates or culture medium using an enzyme-linked immunosorbent assay (ELISA) with specific anti-keratan sulfate antibodies. Urinary keratan sulfate can be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a biomarker in in vivo studies.[10][11]
Signaling Pathways and Pathophysiology
Deficiency of β-galactosidase disrupts the normal lysosomal degradation pathway, leading to the accumulation of its primary substrates. The downstream consequences of this accumulation are central to the pathophysiology of GM1 gangliosidosis and Morquio B disease.
Pathogenic Cascade in β-Galactosidase Deficiency.
In GM1 gangliosidosis , the accumulation of GM1 ganglioside in neurons leads to lysosomal swelling, the formation of characteristic membranous cytoplasmic bodies, and axonal spheroids. This triggers a cascade of detrimental cellular events, including neuroinflammation and apoptosis, ultimately resulting in progressive and severe neurodegeneration.[12][13]
In Morquio B disease , the primary accumulating substrate in the skeletal system is keratan sulfate.[8] This accumulation in chondrocytes disrupts the normal function of these cells and the integrity of the extracellular matrix of cartilage.[3] The impaired cartilage homeostasis affects endochondral ossification, leading to the characteristic skeletal dysplasia known as dysostosis multiplex.[3]
Preclinical and Clinical Landscape
Preclinical studies using fibroblast cell lines from patients with GM1 gangliosidosis and Morquio B disease have shown that this compound can increase the residual activity of certain mutant forms of β-galactosidase and promote the maturation of the enzyme.[4] In vivo studies in mouse models of Gaucher disease have demonstrated that this compound is orally bioavailable and can increase the activity of the target enzyme in various tissues, including the brain.[7] While these studies focused on β-glucosidase, they provide proof-of-concept for the potential of this compound to treat lysosomal storage disorders affecting the central nervous system.
To date, there have been no registered clinical trials of this compound specifically for GM1 gangliosidosis or Morquio B disease. The clinical development of this compound (under the planned trade name Plicera) was discontinued after it failed to meet its primary endpoints in a Phase 2 trial for Gaucher disease.[5]
Conclusion and Future Directions
This compound holds potential as a pharmacological chaperone for specific mutations causing GM1 gangliosidosis and Morquio B disease. Its ability to stabilize mutant β-galactosidase and facilitate its trafficking to the lysosome offers a promising therapeutic strategy. However, a more comprehensive understanding of its efficacy across a wider range of GLB1 mutations is required.
Future research should focus on:
-
Quantitative Efficacy Studies: Determining the specific fold-increase in β-galactosidase activity and the corresponding reduction in substrate storage for a broad panel of patient-derived cell lines with different GLB1 mutations.
-
In Vivo Studies: Evaluating the efficacy of this compound in mouse models of GM1 gangliosidosis and Morquio B disease to assess its impact on disease pathology, particularly neurological and skeletal manifestations.
-
Structure-Activity Relationship Studies: The high potency of related iminosugars suggests that medicinal chemistry efforts could lead to the development of more potent and selective pharmacological chaperones for β-galactosidase.
A thorough preclinical evaluation will be essential to determine the viability of advancing this compound or related compounds into clinical trials for these devastating lysosomal storage disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urinary keratan sulfate of Morquio's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of acid glycosaminoglycans on neonatal calvarian cultures--a role of keratan sulfate in Morquio syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical chaperone therapy for brain pathology in GM1-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morquio Syndrome (MPS IV): Urine Monitoring (Total GAGs, KS, CS) | Greenwood Genetic Center [ggc.org]
- 10. Keratan Sulfate, Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 13. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Afegostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afegostat (also known as isofagomine or AT2101) is a small molecule iminosugar that has been investigated primarily for its therapeutic potential in Gaucher disease. Its mechanism of action centers on its role as a pharmacological chaperone, specifically targeting the lysosomal enzyme acid-β-glucosidase (GCase). This technical guide provides a comprehensive overview of the cellular targets of this compound, with a focus on its interaction with GCase and its off-target effects on β-galactosidase. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound
This compound was developed as a potential treatment for Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient GCase activity.[1][2] This deficiency results in the accumulation of its substrate, glucocerebroside, in various tissues. This compound is designed to act as a pharmacological chaperone by selectively binding to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome, thereby restoring partial enzyme activity.[1][3] Despite promising preclinical data, this compound's development was halted after it failed to meet primary endpoints in a Phase II clinical trial.[2]
Primary Cellular Target: Acid-β-Glucosidase (GCase)
The principal cellular target of this compound is acid-β-glucosidase (GCase), a lysosomal enzyme responsible for the hydrolysis of glucocerebroside.[4][5]
Mechanism of Action: Pharmacological Chaperoning
In individuals with Gaucher disease, specific mutations in the GBA1 gene lead to the misfolding of the GCase enzyme.[1] This misfolded protein is retained in the ER and targeted for degradation. This compound, an iminosugar that mimics the transition state of the GCase substrate, binds to the active site of the nascent misfolded GCase enzyme within the ER.[3] This binding stabilizes the protein, facilitating its proper folding and subsequent transport through the Golgi apparatus to the lysosome, where it can carry out its catalytic function.[3]
Signaling Pathway of this compound's Action on GCase
Caption: this compound acts as a pharmacological chaperone for misfolded GCase.
Quantitative Data: Binding Affinity and Activity Enhancement
This compound exhibits a high affinity for GCase, which is crucial for its chaperone activity. The inhibitory constant (Ki) provides a measure of this binding affinity.
| Enzyme | Ki (nM) |
| Wild-Type GCase | ~30 |
| N370S Mutant GCase | ~30 |
| V394L Mutant GCase | ~30 |
| Table 1: Binding Affinity of this compound to GCase Variants.[5] |
The chaperone activity of this compound leads to a significant increase in the cellular activity of mutant GCase. The fold-increase in activity varies depending on the specific mutation and experimental conditions.
| GCase Mutation | Cell Type | This compound Concentration (µM) | Treatment Duration | Fold Increase in Activity |
| N370S | Fibroblasts | 10 | 5 days | 2.4 ± 0.2 |
| L444P | Lymphoblastoid Cells | Not Specified | Not Specified | ~3.5 |
| L444P | Fibroblasts | Not Specified | Not Specified | ~1.3 |
| F213I/L444P | Fibroblasts | 25 | 5 days | 4.3 |
| Table 2: Enhancement of Mutant GCase Activity by this compound. |
Experimental Protocols
This assay measures GCase activity by quantifying the fluorescence of 4-methylumbelliferone, which is produced upon the enzymatic cleavage of the non-fluorescent substrate 4-MUG.
Experimental Workflow for GCase Activity Assay
Caption: Workflow for determining GCase activity in cell lysates.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture human fibroblasts (wild-type or with GCase mutations) in appropriate media.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.2).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add a standardized amount of cell lysate protein to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution (final concentration, e.g., 3.5 mM).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-carbonate buffer, pH 10.5).
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.
-
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone.
-
Calculate the specific activity of GCase (e.g., in nmol/mg/hr) and determine the fold-increase in activity in this compound-treated cells compared to untreated controls.
-
DSF is used to assess the thermal stability of a protein by measuring changes in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm).
Generalized Protocol:
-
Reaction Setup:
-
In a PCR plate, prepare a reaction mixture containing purified recombinant GCase (wild-type or mutant), a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control.
-
The buffer should be optimized for GCase stability (e.g., citrate-phosphate buffer, pH 7.0).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition in the curve.
-
Calculate the change in melting temperature (ΔTm) between the this compound-treated and control samples. A positive ΔTm indicates stabilization of the protein by this compound.
-
Secondary Cellular Target: β-Galactosidase
This compound has also been identified as a potent inhibitor of β-galactosidase.[6] This off-target activity is relevant in the context of GM1-gangliosidosis and Morquio B disease, which are caused by mutations in the GLB1 gene leading to β-galactosidase deficiency.
Mechanism of Action: Enzyme Inhibition
Unlike its chaperone effect on GCase, this compound acts as a competitive inhibitor of β-galactosidase. It binds to the active site of the enzyme, preventing the binding and hydrolysis of its natural substrates.
Quantitative Data
Experimental Protocol: β-Galactosidase Activity Assay using o-nitrophenyl-β-D-galactopyranoside (ONPG)
This colorimetric assay measures β-galactosidase activity by quantifying the amount of o-nitrophenol produced from the cleavage of ONPG.
Protocol:
-
Lysate Preparation:
-
Prepare cell or tissue lysates as described for the GCase activity assay.
-
-
Enzymatic Reaction:
-
In a 96-well clear plate, add a standardized amount of lysate protein.
-
Add varying concentrations of this compound to determine its inhibitory effect.
-
Initiate the reaction by adding the ONPG substrate solution (in a suitable buffer, e.g., phosphate buffer, pH 7.5, containing MgCl2 and β-mercaptoethanol).
-
Incubate at 37°C until a yellow color develops.
-
-
Stopping the Reaction and Absorbance Measurement:
-
Stop the reaction by adding a high pH solution (e.g., 1 M sodium carbonate).
-
Measure the absorbance at 420 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of β-galactosidase activity at each this compound concentration and determine the IC50 value if possible.
-
Conclusion
This compound's primary cellular target is acid-β-glucosidase, for which it acts as a pharmacological chaperone to rescue misfolded mutant forms of the enzyme. This interaction has been quantified in terms of binding affinity and the resulting enhancement of enzyme activity. Additionally, this compound is a potent inhibitor of β-galactosidase, an important consideration for its overall pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular mechanisms of this compound and similar pharmacological chaperones. While this compound itself did not proceed to clinical use, the principles of its mechanism of action continue to inform the development of novel therapies for lysosomal storage disorders and other protein misfolding diseases.
References
Afegostat Tartrate: A Technical Guide to its Chemical Structure, Properties, and Chaperone Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afegostat tartrate (formerly known as isofagomine tartrate, AT2101) is an iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GCase gene, this compound tartrate was designed to rescue misfolded GCase, increase its activity, and reduce the accumulation of its substrate, glucocerebroside. Despite showing promise in preclinical studies and early clinical trials, its development was halted after failing to demonstrate sufficient clinical efficacy in a Phase II trial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound tartrate.
Chemical Structure and Properties
This compound is the D-tartrate salt of isofagomine. Isofagomine, a piperidine-based iminosugar, is a structural mimic of the transition state of the glucosidase reaction.
Chemical Identifiers
| Property | Value |
| Chemical Name | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol L-tartrate |
| Synonyms | Isofagomine tartrate, AT2101, Plicera |
| CAS Number | 919364-56-0 (L-tartrate salt) |
| Molecular Formula | C₁₀H₁₉NO₉ |
| Molecular Weight | 297.26 g/mol [1] |
| InChIKey | ULBPPCHRAVUQMC-MUMXBIPUSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 168-169 °C |
| Solubility | Soluble in water[2] |
| pKa | Not explicitly reported, but the piperidine nitrogen is basic. |
Mechanism of Action: Pharmacological Chaperone for β-Glucocerebrosidase
This compound tartrate's therapeutic rationale is based on its function as a pharmacological chaperone for β-glucocerebrosidase (GCase). In Gaucher disease, specific mutations, such as N370S, lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[3][4] This misfolded protein is then targeted for degradation by the ER-associated degradation (ERAD) pathway and fails to traffic to the lysosome, its site of action.
This compound, as a competitive inhibitor of GCase, binds to the active site of the nascent enzyme in the ER. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[5][6] Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the active site, allowing the now correctly folded GCase to hydrolyze its substrate, glucocerebroside.[7] Preclinical studies demonstrated that this compound could increase the activity of the N370S mutant GCase by approximately threefold.[3][4]
Experimental Protocols
Chemical Synthesis of Isofagomine Tartrate
The synthesis of isofagomine has been approached through various routes, often starting from chiral precursors. A representative synthesis of the tartrate salt is outlined below.
Synthesis of Isofagomine Free Base:
While multiple synthetic routes exist, a common strategy involves the use of a protected carbohydrate derivative. For instance, a multi-step synthesis can be initiated from a readily available starting material like levoglucosan. The key steps typically involve:
-
Introduction of a nitrogen-containing functional group: This is often achieved through the opening of an epoxide with an azide or through reductive amination.
-
Formation of the piperidine ring: Intramolecular cyclization is a crucial step to form the core heterocyclic structure.
-
Stereocontrolled installation of hydroxyl groups: The stereochemistry of the hydroxyl groups is critical for biological activity and is controlled throughout the synthetic sequence.
-
Deprotection: Removal of protecting groups yields the final isofagomine free base.
Formation of the L-(+)-Tartrate Salt:
A solution of L-(+)-tartaric acid in deionized water is added to a solution of isofagomine free base in deionized water at room temperature. The resulting solution is stirred and then lyophilized to yield isofagomine L-(+)-tartrate as a white solid.
In Vitro β-Glucocerebrosidase Activity Assay
The activity of GCase is commonly measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[3] The assay measures the fluorescence of the liberated 4-methylumbelliferone (4-MU) upon enzymatic cleavage.
Materials:
-
Cell lysates or purified enzyme preparations
-
Assay buffer: 0.2 M sodium phosphate dibasic, 0.1 M citric acid, pH 5.2
-
Substrate solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer
-
Stop solution: 1 M Glycine, pH 10.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well black microplate, add a standardized amount of protein from the cell lysate to each well.
-
Add the assay buffer to each well.
-
To initiate the enzymatic reaction, add the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-MU using a fluorometric plate reader.
-
A standard curve using known concentrations of 4-MU should be prepared to quantify the enzyme activity.
Preclinical and Clinical Development
Preclinical Pharmacology
In preclinical studies, this compound demonstrated the ability to increase GCase activity in various cell and animal models of Gaucher disease.
| Parameter | Finding |
| In vitro GCase Inhibition (Ki) | ~30 nM for wild-type and mutant (N370S, V394L) GCase[8] |
| Cell-based GCase Activity Enhancement | ~3-fold increase in N370S fibroblasts |
| In vivo GCase Activity Enhancement (Mouse Model) | 2- to 5-fold increase in GCase activity in visceral tissues and brain |
Clinical Trials and Discontinuation
This compound tartrate advanced to Phase II clinical trials for the treatment of Type 1 Gaucher disease. A key study (NCT00446550) was a randomized, open-label trial in treatment-naive adult patients. While the drug was generally well-tolerated and all patients showed an increase in GCase levels in white blood cells, clinically meaningful improvements in key disease markers were observed in only a small number of patients.[1] Consequently, Amicus Therapeutics and its partner Shire decided to discontinue the development of this compound for Gaucher disease in 2009.[4]
Conclusion
This compound tartrate represents a pioneering effort in the development of pharmacological chaperones for lysosomal storage disorders. Its story highlights both the promise and the challenges of this therapeutic approach. While it did not ultimately succeed in clinical trials for Gaucher disease, the research and development of this compound have provided valuable insights into the biology of protein folding and trafficking, and it remains an important case study for scientists and professionals in the field of drug development for rare genetic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glucocerebrosidase Activity Assay [bio-protocol.org]
- 4. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 5. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 6. Glucocerebrosidase assay [bio-protocol.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. xqdoc.imedao.com [xqdoc.imedao.com]
Methodological & Application
Application Notes and Protocols for Afegostat (Isofagomine) in Mouse Models of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, in various tissues. Afegostat (also known as Isofagomine or AT2101) is an iminosugar that acts as a pharmacological chaperone for mutant GCase.[1] It is designed to bind to misfolded GCase in the endoplasmic reticulum, promoting its correct folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[1] Although the clinical development of this compound was terminated following a failed Phase II trial in 2009, preclinical studies in mouse models of Gaucher disease have provided valuable insights into its mechanism of action and potential therapeutic effects.[1]
These application notes provide a detailed summary of the dosage and administration of this compound in various mouse models of Gaucher disease, based on published preclinical research. The information is intended to guide researchers in designing and conducting their own in vivo studies.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models of Gaucher disease.
| Mouse Model | This compound (Isofagomine) Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| L444P GCase Expressing Mice | 30 mg/kg/day | Oral | 4 and 24 weeks | Increased GCase activity (2- to 5-fold) in liver, spleen, lung, and brain; Reduced plasma chitin III and IgG levels; Reduced spleen and liver weights. | [2] |
| Neuronopathic Gaucher Disease (4L;C) | 20 mg/kg/day | Oral | Lifespan of the mice | Extended lifespan by an average of 10 days; Increased GCase activity in brain and visceral tissues. | [1] |
| Neuronopathic Gaucher Disease (4L;C) | 600 mg/kg/day | Oral | Lifespan of the mice | Extended lifespan by an average of 20 days; Increased GCase activity in brain and visceral tissues; Attenuated brain proinflammatory responses. | [1] |
| Thy1-aSyn Mice | 100 mg/kg | Oral | 4 months | Improved motor and non-motor function; Abolished microglial inflammatory response in the substantia nigra. | [3][4] |
Experimental Protocols
This compound Formulation and Oral Administration
This protocol describes the preparation of this compound for oral administration to mice, as inferred from preclinical studies.
Materials:
-
This compound (Isofagomine) tartrate salt
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, deionized water
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of 0.5% CMC Vehicle:
-
Weigh the required amount of CMC powder.
-
In a sterile beaker, slowly add the CMC powder to the sterile, deionized water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound tartrate.
-
In a separate sterile container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the suspension.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
For studies involving administration in drinking water, dissolve the calculated daily dose of this compound in the estimated daily water consumption volume for the cage and provide it as the sole source of drinking water. Prepare fresh daily.
-
Glucocerebrosidase (GCase) Activity Assay
This protocol outlines a general method for measuring GCase activity in tissue homogenates from treated and control mice.
Materials:
-
Tissue samples (e.g., liver, spleen, brain)
-
Lysis buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate
-
Sodium taurocholate
-
Citrate-phosphate buffer (pH 5.4)
-
Glycine-NaOH buffer (pH 10.7)
-
Fluorometer and 96-well black plates
Procedure:
-
Tissue Homogenization:
-
Thaw frozen tissue samples on ice.
-
Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, and the fluorescent substrate 4-MUG.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement of Fluorescence:
-
Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 445 nm emission).
-
Calculate the GCase activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound in a mouse model.
Logical Relationship of Treatment to Outcomes
Caption: Logical flow from this compound administration to potential therapeutic outcomes.
References
- 1. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 2. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
How to prepare Afegostat stock solutions for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat, also known as isofagomine, is a potent iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolding of GCase in the endoplasmic reticulum (ER), resulting in its premature degradation and a subsequent accumulation of its substrate, glucosylceramide, within lysosomes. This compound is designed to bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its enzymatic activity. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in in vitro assays to assess GCase activity.
Chemical Properties and Forms
This compound is available in several forms, including as a free base and various salt forms (D-Tartrate, TFA, HCl). The choice of form may depend on the specific experimental requirements, such as desired solubility and pH. The table below summarizes the key quantitative data for different forms of this compound.
| Form | CAS Number | Molecular Weight ( g/mol ) | Solubility |
| This compound (Free Base) | 169105-89-9 | 147.17 | H₂O: ~5 mg/mL (requires sonication) |
| This compound D-Tartrate | 957230-65-8 | 297.26 | H₂O: ≥ 50 mg/mL; PBS (pH 7.2): ~5 mg/mL; DMSO: ~2 mg/mL |
| This compound TFA | 1084896-50-3 | 261.20 | Soluble in DMSO |
| This compound HCl | 161302-93-8 | 183.63 | Soluble in DMSO |
Signaling Pathway of this compound Action
Mutations in the GBA1 gene can lead to the misfolding of the GCase enzyme in the endoplasmic reticulum. This misfolded protein is recognized by the ER quality control machinery and targeted for degradation via the proteasome. Consequently, there is a deficiency of functional GCase in the lysosomes, leading to the accumulation of glucosylceramide, a hallmark of Gaucher disease. This compound, as a pharmacological chaperone, binds to the misfolded GCase in the ER, stabilizing its structure and allowing it to pass the quality control checks. The correctly folded GCase-Afegostat complex is then trafficked to the lysosome. The acidic environment of the lysosome facilitates the dissociation of this compound, releasing a functional GCase enzyme that can then metabolize the accumulated glucosylceramide.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound D-Tartrate in water. The same principles can be applied to other forms and solvents, adjusting for their respective molecular weights and solubilities.
Materials:
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing the Compound: Carefully weigh out 2.97 mg of this compound D-Tartrate powder on a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water to the tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for cell-based assays.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Workflow for Stock Solution Preparation
In Vitro GCase Activity Assay in Patient-Derived Fibroblasts
This protocol provides a general method to assess the effect of this compound on GCase activity in cultured fibroblasts derived from Gaucher disease patients.
Materials:
-
Patient-derived fibroblasts with a known GBA1 mutation
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in water)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
BCA Protein Assay Kit
-
GCase substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Reaction buffer (0.1 M citrate-phosphate buffer, pH 5.4)
-
Stop solution (0.25 M glycine-NaOH, pH 10.7)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)
Procedure:
-
Cell Seeding: Seed patient-derived fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. A concentration of 10-30 µM is often effective for isofagomine in cultured cells.[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest this compound concentration). Incubate the cells for 3-5 days.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
GCase Activity Assay:
-
In a 96-well black, clear-bottom plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the reaction buffer to bring the total volume to 50 µL.
-
Initiate the reaction by adding 50 µL of 4-MUG solution (prepared in reaction buffer at a final concentration of 1-5 mM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution.
-
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometric plate reader.
-
Data Analysis: Calculate the GCase activity as the amount of 4-MU produced per unit of protein per unit of time. Compare the GCase activity in this compound-treated cells to the vehicle-treated control to determine the fold-increase in enzyme activity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds and cell cultures.
-
Handle all chemical reagents in a well-ventilated area or a chemical fume hood.
-
Dispose of all chemical and biological waste according to institutional guidelines.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound D-Tartrate | CymitQuimica [cymitquimica.com]
- 3. This compound D-Tartrate | Glucosidase | CAS 957230-65-8 | Buy this compound D-Tartrate from Supplier InvivoChem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Increasing GCase Activity in Patient-Derived Fibroblasts Using Afegostat
For Research Use Only
Introduction
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages. Pharmacological chaperone therapy is an approach that utilizes small molecules to rescue misfolded mutant enzymes. Afegostat (also known as isofagomine or AT2101) is a pharmacological chaperone that acts as an active-site inhibitor of GCase.[1][2] By binding to the misfolded GCase in the endoplasmic reticulum (ER), this compound stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome, ultimately leading to an increase in cellular GCase activity.[3][4][5]
These application notes provide protocols for the treatment of patient-derived fibroblasts with this compound and the subsequent measurement of GCase activity.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in increasing GCase activity in patient-derived fibroblasts with common Gaucher disease mutations.
Table 1: Effect of this compound on GCase Activity in L444P Mutant Fibroblasts
| Cell Line | This compound Concentration (µM) | Treatment Duration | Fold Increase in GCase Activity | Reference |
| L444P Homozygous Fibroblasts | Not Specified | 5 days | ~2.0 | [3] |
| L444P Homozygous Fibroblasts | 30 | 5 days | ~1.3 | [5] |
| F213I/L444P Fibroblasts | 25 | 5 days | 4.3 | [6] |
Note: The effect in fibroblasts was reported to be increased approximately 2-fold by incubating cells in this compound-free media overnight prior to the assay to reduce carryover and inhibition in the enzymatic assay.[5]
Table 2: Effect of this compound on GCase Activity in N370S Mutant Fibroblasts
| Cell Line | This compound Concentration (µM) | Treatment Duration | Fold Increase in GCase Activity | Reference |
| N370S Homozygous Fibroblasts | 30 | 3 days | 2.2 | [2] |
| N370S Homozygous Fibroblasts | 100 | 3 days | 2.4 | [2] |
| N370S Homozygous Fibroblasts | 30 | 5 days | 2.4 | [2] |
| N370S Homozygous Fibroblasts | 100 | 5 days | 3.0 | [2] |
| N370S/N370S Fibroblasts | 25 | 5 days | 2.5 | [6] |
Signaling Pathway and Experimental Workflow
GCase Trafficking and the Role of this compound
References
- 1. Gaucher's disease: a genetic disease detected in skin fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Afegostat on Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat, also known as isofagomine, is a pharmacological chaperone designed to treat Gaucher disease, a lysosomal storage disorder. Its primary mechanism of action is to selectively bind to and stabilize mutant forms of the lysosomal enzyme β-glucocerebrosidase (GCase), facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome.[1][2][3][4][5] This leads to increased levels of active GCase in the lysosome, enhancing the degradation of its substrate, glucosylceramide.[1][2][3] While the direct impact of this compound is on GCase activity, its broader effects on overall lysosomal health and function are of significant interest for understanding its therapeutic potential and potential off-target effects.
These application notes provide a comprehensive guide to measuring the multifaceted effects of this compound on lysosomal function, extending beyond GCase activity to include lysosomal pH, membrane permeability, and cargo clearance. The following protocols and data presentation formats are designed to offer a robust framework for researchers investigating the cellular and molecular consequences of this compound treatment.
Data Presentation
Quantitative data from experiments assessing the effect of this compound on lysosomal function should be organized into clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on Lysosomal GCase Activity
| Treatment Group | GCase Activity (nmol/mg protein/hr) | Fold Change vs. Untreated |
| Untreated Control | 5.2 ± 0.8 | 1.0 |
| Vehicle Control | 5.5 ± 0.9 | 1.1 |
| This compound (10 µM) | 15.8 ± 2.1 | 3.0 |
| This compound (50 µM) | 25.3 ± 3.5 | 4.9 |
Table 2: Effect of this compound on Lysosomal pH
| Treatment Group | Lysosomal pH (Ratiometric Measurement) | ΔpH vs. Untreated |
| Untreated Control | 4.8 ± 0.2 | 0.0 |
| Vehicle Control | 4.9 ± 0.2 | +0.1 |
| This compound (10 µM) | 4.7 ± 0.3 | -0.1 |
| This compound (50 µM) | 4.6 ± 0.2 | -0.2 |
| Chloroquine (Positive Control) | 6.2 ± 0.4 | +1.4 |
Table 3: Effect of this compound on Lysosomal Membrane Permeability
| Treatment Group | Cytosolic Dextran Fluorescence (Arbitrary Units) | % Increase in Permeability |
| Untreated Control | 10.5 ± 2.1 | 0 |
| Vehicle Control | 11.2 ± 2.5 | 6.7 |
| This compound (10 µM) | 12.1 ± 2.8 | 15.2 |
| This compound (50 µM) | 13.5 ± 3.1 | 28.6 |
| LLOMe (Positive Control) | 85.3 ± 9.7 | 712.4 |
Experimental Protocols
Protocol 1: Measurement of Lysosomal β-Glucocerebrosidase (GCase) Activity
This protocol describes a fluorometric assay to determine the activity of GCase in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Citrate-phosphate buffer (pH 5.2)
-
Glycine-carbonate stop buffer (pH 10.7)
-
BCA protein assay kit
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Enzyme Reaction: In a 96-well black plate, add 10-20 µg of protein from each lysate. Add 4-MUG substrate solution (dissolved in citrate-phosphate buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stopping the Reaction: Add glycine-carbonate stop buffer to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a fluorometer.
-
Data Analysis: Calculate GCase activity as nmol of 4-methylumbelliferone released per mg of protein per hour.
Protocol 2: Measurement of Lysosomal pH
This protocol utilizes a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160, to measure the pH of lysosomes in live cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with dual-emission capabilities
Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for live-cell imaging. Treat cells with this compound or vehicle control for the desired duration.
-
Dye Loading: Incubate the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with warm live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images at two emission wavelengths (e.g., 450 nm for blue and 520 nm for yellow) with a single excitation wavelength (e.g., 360 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for individual lysosomes. Generate a standard curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to calibrate the fluorescence ratio to pH values.
Protocol 3: Assessment of Lysosomal Membrane Permeability (LMP)
This protocol describes the use of fluorescently labeled dextran to assess LMP in cells treated with this compound. The release of dextran from the lysosome into the cytosol indicates a loss of membrane integrity.
Materials:
-
Cell culture medium
-
This compound
-
FITC-dextran (10 kDa)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Dextran Loading: Incubate cells with 1 mg/mL FITC-dextran in cell culture medium for 12-24 hours to allow for endocytosis and accumulation in lysosomes.
-
Chase Period: Wash the cells with fresh medium and incubate for at least 2 hours to allow the dextran to traffic to lysosomes.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time. Include a positive control for LMP, such as L-leucyl-L-leucine methyl ester (LLOMe).
-
Imaging: Wash the cells with live-cell imaging medium and image using a confocal microscope.
-
Data Analysis: Quantify the cytosolic fluorescence of FITC-dextran. In healthy cells, the fluorescence will be punctate (within lysosomes). In cells with LMP, a diffuse cytosolic fluorescence will be observed. Measure the intensity of the diffuse signal in the cytosol of multiple cells for each condition.
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone for mutant GCase.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Afegostat insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Afegostat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: The solubility of this compound in aqueous solutions depends on the form of the compound. This compound D-Tartrate is highly soluble in water, with a solubility of ≥ 50 mg/mL.[1] The free base form of this compound has lower aqueous solubility, reported to be around 4.17 mg/mL to 5 mg/mL, and may require sonication to fully dissolve.[2][3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors could contribute to the insolubility of this compound:
-
Form of this compound: You may be using the free base form, which has limited water solubility compared to the tartrate salt.
-
Concentration: The desired concentration of your solution may exceed the solubility limit of this compound in your specific buffer system.
-
Temperature: Solubility can be temperature-dependent. Ensure your solvent is at an appropriate temperature.
-
pH of the solution: The pH of your aqueous buffer can significantly impact the solubility of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a pharmacological chaperone that specifically and reversibly binds to the enzyme acid β-glucosidase (GCase) in the endoplasmic reticulum.[1][2] In conditions like Gaucher's disease, mutations in the GCase enzyme can lead to misfolding and premature degradation. This compound helps to restore the correct conformation of the mutant GCase, thereby increasing its activity.[4]
Troubleshooting Guide for this compound Insolubility
This guide provides step-by-step instructions to address common issues with this compound solubility.
Issue 1: this compound powder is not dissolving in water or aqueous buffer.
-
Initial Verification:
-
Confirm the form of this compound you are using (free base or D-Tartrate salt). The D-Tartrate salt is expected to be significantly more soluble.
-
Check the certificate of analysis for the recommended solvent and solubility information for your specific lot of this compound.
-
-
Protocol for Dissolving this compound (Free Base):
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of purified water or your desired aqueous buffer.
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[2][3]
-
Visually inspect the solution for any remaining particulate matter. If necessary, continue sonication for another 10-15 minutes.
-
For stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use.[1][2]
-
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Potential Causes:
-
Supersaturation: The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.
-
pH shift: A change in the pH of the solution upon addition of other components could cause this compound to precipitate.
-
Buffer incompatibility: Components of your buffer system may be interacting with this compound, reducing its solubility.
-
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. Experiment with slightly acidic or basic buffers to find the optimal pH for solubility.[5][6]
-
Use of Co-solvents: For challenging applications, consider the use of a co-solvent. A small percentage of a water-miscible organic solvent like ethanol, DMSO, or PEG400 can significantly enhance solubility.[5][7][8][9] It is crucial to first dissolve the compound in the co-solvent before adding the aqueous buffer.
-
Temperature Control: If the experiment allows, maintaining a slightly elevated temperature may help keep this compound in solution. However, be mindful of the potential for compound degradation at higher temperatures.
-
Quantitative Solubility Data
| Compound Form | Solvent | Solubility | Molar Concentration | Notes |
| This compound D-Tartrate | H₂O | ≥ 50 mg/mL | 168.20 mM | Highly soluble.[1] |
| This compound (Free Base) | H₂O | 4.17 mg/mL | 28.33 mM | Requires sonication.[2] |
| This compound (Free Base) | H₂O | 5 mg/mL | 33.97 mM | Requires sonication.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound D-Tartrate
-
Materials:
-
This compound D-Tartrate (MW: 297.26 g/mol )[1]
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 2.97 mg of this compound D-Tartrate powder and place it in a sterile vial.
-
Add 1 mL of sterile, purified water to the vial.
-
Vortex the solution for 30-60 seconds until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot and store at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of a 5 mg/mL Aqueous Stock Solution of this compound (Free Base) using Sonication
-
Materials:
-
This compound (Free Base) (MW: 147.17 g/mol )[2]
-
Sterile, purified water
-
Sterile vials
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 5 mg of this compound (Free Base) powder and place it in a sterile vial.
-
Add 1 mL of sterile, purified water.
-
Vortex the suspension for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 15 minutes.
-
Visually inspect for complete dissolution. If needed, sonicate for an additional 15 minutes.
-
Filter the solution through a 0.22 µm sterile syringe filter.
-
Aliquot and store at -20°C or -80°C.[2]
-
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. This compound D-Tartrate | Glucosidase | CAS 957230-65-8 | Buy this compound D-Tartrate from Supplier InvivoChem [invivochem.com]
Technical Support Center: Optimizing Afegostat Concentration for Maximal GCase Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Afegostat (also known as isofagomine or AT2101) to enhance β-glucocerebrosidase (GCase) activity. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance GCase activity?
A1: this compound is a pharmacological chaperone, specifically an iminosugar, that acts as an active site inhibitor of GCase.[1] In Gaucher disease, mutations in the GBA1 gene can lead to misfolding of the GCase enzyme.[2] This misfolded protein is often retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome, where it can carry out its function of breaking down glucosylceramide.[3][4][5]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the specific cell line and the nature of the GCase mutation being studied. However, studies on human fibroblasts with the N370S mutation have shown that optimal enhancement of GCase activity is achieved at a concentration of approximately 30 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I incubate cells with this compound?
A3: A common incubation period used in published studies is 5 days.[4][6] This duration allows for sufficient time for this compound to facilitate the folding and trafficking of newly synthesized GCase. However, the optimal incubation time may vary, and a time-course experiment could be beneficial for your specific model.
Q4: Can this compound inhibit GCase activity?
A4: Yes, as an active site-directed chaperone, this compound can be inhibitory at high concentrations.[7] The goal is to find a concentration that effectively chaperones the enzyme out of the ER without significantly inhibiting its activity in the lysosome. This is why a careful dose-response analysis is crucial. Intermittent dosing strategies, such as a "4 days on/3 days off" regimen, have been explored in clinical settings to mitigate this inhibitory effect.[8]
Q5: What are some potential off-target effects of this compound?
A5: While this compound is designed to be specific for GCase, the possibility of off-target effects on other glycosidases or cellular processes should be considered.[9] It is good practice to include appropriate controls in your experiments to monitor for any unintended cellular changes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in GCase activity observed. | 1. Suboptimal this compound concentration. 2. Insufficient incubation time. 3. The specific GCase mutation is not responsive to this compound chaperoning. 4. Issues with the GCase activity assay. | 1. Perform a dose-response curve with a range of this compound concentrations (e.g., 1 µM to 100 µM). 2. Increase the incubation time with this compound (e.g., up to 7 days). 3. Confirm the responsiveness of your specific mutant to pharmacological chaperoning by consulting literature or testing other chaperones. 4. Review and troubleshoot the GCase activity assay protocol (see detailed protocol below). Ensure proper substrate concentration and buffer conditions. |
| High variability in GCase activity measurements. | 1. Inconsistent cell seeding density. 2. Pipetting errors during the assay. 3. Instability of reagents. | 1. Ensure a consistent number of cells are seeded in each well. 2. Use calibrated pipettes and be meticulous with pipetting volumes. 3. Prepare fresh assay buffers and substrate solutions for each experiment. |
| Decrease in GCase activity at high this compound concentrations. | 1. Inhibitory effect of this compound at high concentrations. | 1. This is an expected outcome. The optimal concentration will be the peak of the dose-response curve before the inhibitory effect becomes dominant.[7] |
| Cell toxicity observed after this compound treatment. | 1. This compound concentration is too high. 2. Off-target effects. 3. Contamination of the cell culture. | 1. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your GCase activity experiments. 2. Investigate potential off-target effects by measuring the activity of other lysosomal enzymes. 3. Check for and address any potential sources of contamination in your cell culture. |
| This compound appears to have low efficacy in our system. | 1. Poor cell permeability. 2. Rapid metabolism or clearance of this compound from the cells. | 1. While this compound is a small molecule designed to be cell-permeable, its uptake can vary between cell types. 2. Consider a washout experiment where cells are incubated with this compound and then in fresh media for a period before the assay to distinguish between chaperoning and direct inhibition.[10] |
Quantitative Data Summary
The following table summarizes quantitative data on the effect of this compound on GCase activity from published studies.
| Cell/Animal Model | GCase Mutation | This compound Concentration/Dose | Incubation/Treatment Duration | Observed GCase Enhancement | Reference |
| Human Fibroblasts | N370S | 30 µM | 5 days | 3.0 ± 0.6-fold increase | [4] |
| Human Fibroblasts | Wild-Type | 30 µM | 5 days | 1.3 ± 0.3-fold increase | [4] |
| Human Fibroblasts | L444P | 30 µM | 5 days | 1.6- to 1.7-fold increase | [10] |
| Mice | V394L, D409H, or D409V | 30 mg/kg/day | Not specified | Increased GCase activity in visceral tissues and brain | [1] |
| Mice (Thy1-aSyn) | Not applicable | 100 mg/kg (oral) | 4 months | Increased GCase activity in brain, liver, and spleen | [3][11] |
Detailed Experimental Protocols
Protocol 1: Optimizing this compound Concentration in Cultured Fibroblasts
This protocol outlines the steps to determine the optimal concentration of this compound for enhancing GCase activity in a specific fibroblast cell line.
Materials:
-
Fibroblast cell line with a GCase mutation of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Isofagomine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.25% sodium taurocholate and 0.25% Triton X-100 in water)[6]
-
96-well cell culture plates
-
GCase Activity Assay Kit or reagents (see Protocol 2)
Procedure:
-
Cell Seeding: Seed the fibroblast cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
This compound Treatment: The following day, prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0, 1, 5, 10, 30, 50, and 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells three times with PBS.[6] Add cell lysis buffer to each well and lyse the cells according to the buffer manufacturer's instructions or by sonication.
-
GCase Activity Assay: Perform the GCase activity assay on the cell lysates as described in Protocol 2.
-
Data Analysis: Determine the GCase activity for each this compound concentration. Plot the GCase activity against the this compound concentration to identify the optimal concentration that gives the maximal enhancement of GCase activity.
Protocol 2: Fluorometric GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol is for measuring GCase activity in cell lysates using the fluorogenic substrate 4-MUG.[12][13][14]
Materials:
-
Cell lysate
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate.[15]
-
Substrate Solution: 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer. Prepare fresh before use and protect from light.[12]
-
Stop Buffer: 1 M Glycine, pH 12.5.[15]
-
4-methylumbelliferone (4-MU) standard solution for calibration curve.
-
Black, flat-bottom 96-well plate.
-
Fluorometric plate reader (Excitation: ~350-365 nm, Emission: ~445-460 nm).
Procedure:
-
Prepare Standards: Prepare a serial dilution of the 4-MU standard in stop buffer to generate a standard curve.
-
Sample Preparation: Add a specific amount of cell lysate protein (e.g., 10-20 µg) to each well of the 96-well plate. Bring the total volume in each well to a consistent amount with assay buffer. Include a blank control with lysis buffer only.
-
Initiate Reaction: Add the 4-MUG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[14]
-
Stop Reaction: Add the stop buffer to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank fluorescence values from the sample values. Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated. Calculate the GCase activity, typically expressed as pmol of 4-MU/mg of protein/hour.
Visualizations
Caption: Mechanism of this compound Action on GCase.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Low GCase Enhancement.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q&A: What are pharmacological chaperones and why are they interesting? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. content.protocols.io [content.protocols.io]
- 15. protocols.io [protocols.io]
Reasons for variability in Afegostat experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Afegostat (also known as Isofagomine or AT-2101).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a pharmacological chaperone that selectively binds to the misfolded acid β-glucosidase (GCase) enzyme in the endoplasmic reticulum (ER).[1][2] This binding helps the enzyme fold into its correct conformation, improving its stability and allowing it to be trafficked to the lysosome, where it can hydrolyze its substrate, glucosylceramide.[1][3]
Q2: Why am I observing lower than expected GCase activity after treatment with this compound?
There are several potential reasons for this observation:
-
Inhibition by Residual this compound: this compound is a competitive inhibitor of GCase. If residual this compound from the cell culture media is carried over into the enzyme assay, it can inhibit GCase activity, leading to artificially low readings.[4][5] It is crucial to thoroughly wash the cells to remove any unbound this compound before lysis and subsequent activity measurement.[4]
-
Incorrect pH in the Assay Buffer: The binding affinity of this compound to GCase is highly pH-dependent.[1][6] It binds with high affinity in the neutral pH of the ER (around 7.4) and should have a lower affinity in the acidic environment of the lysosome (pH 4.5-5.5) to be released.[1][6] If the GCase activity assay is performed at a pH that is too high, this compound may remain bound to the active site, causing inhibition.[7]
-
GCase Mutation Specificity: The effectiveness of this compound can vary significantly depending on the specific GCase mutation being studied. It has shown more pronounced effects on certain mutations like N370S compared to others.[8][9]
Q3: Can this compound act as both a chaperone and an inhibitor?
Yes. This dual activity is central to its function and a potential source of experimental variability. At the neutral pH of the ER, it acts as a chaperone by binding to and stabilizing misfolded GCase.[1] However, if it remains bound to the enzyme's active site in the acidic lysosome, it will act as an inhibitor.[7] Successful chaperoning relies on the release of this compound from GCase in the lysosome, which is facilitated by the low pH environment.[1]
Q4: What is the optimal pH for a GCase activity assay when using this compound?
The optimal pH for GCase activity itself is in the acidic range, typically between pH 5.2 and 5.6.[1][6][8] It is important to use an acidic assay buffer to mimic the lysosomal environment and to facilitate the dissociation of this compound from the GCase active site.[1] For the N370S mutant, this compound has been shown to shift the optimal pH for GCase activity from 6.4 down to a more normal 5.2.[8]
Q5: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] The tartrate salt of this compound is known to be highly hygroscopic (absorbs moisture from the air) and may appear as an oil.[3] It is important to store it in a dry, dark environment.
Troubleshooting Guide
Issue: Low or No Increase in GCase Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Residual this compound Inhibition | Implement a thorough washing step after this compound incubation and before cell lysis. Wash cells at least 3 times with phosphate-buffered saline (PBS) or serum-free media.[4] | To remove any unbound this compound that could inhibit the GCase enzyme during the activity assay. |
| Suboptimal Assay pH | Ensure your GCase assay buffer has a pH in the acidic range (e.g., pH 5.2-5.6). Prepare fresh citrate-phosphate buffer for each experiment.[1][8][10] | An acidic pH mimics the lysosomal environment and is required for optimal GCase activity and the release of this compound from the enzyme's active site.[6] |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and GCase mutation. Concentrations used in the literature often range from 10-100 µM.[11] | The effective concentration can vary between cell types and the specific GCase mutation being studied. |
| Cell Type and GCase Mutation | Verify the GCase mutation in your cell line. The chaperoning effect of this compound is mutation-dependent.[4][8] | This compound may be less effective for certain GCase mutations. |
| Detergent/Lipid in Assay Buffer | Ensure your assay buffer contains an appropriate detergent or lipid, such as sodium taurocholate or Triton X-100, to maintain GCase in its active conformation.[1] | Delipidated GCase is largely inactive. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on GCase activity for different mutations. Note that results can vary based on the experimental system and conditions.
| GCase Mutation | Cell/System Type | This compound Concentration | Fold Increase in GCase Activity | Reference |
| N370S | Gaucher Fibroblasts | 30 µM | 3.0 ± 0.6 | [8] |
| N370S | Gaucher Fibroblasts | Various | ~2.5 | [4] |
| L444P | Gaucher Lymphoblastoid Cells | Various | ~3.5 | [4][5] |
| L444P | Gaucher Fibroblasts | Various | ~1.3 | [4][5] |
| L444P | Mouse Model (in vivo) | 10 mg/kg/day | ~4.0 (in liver) | [4] |
Experimental Protocols
General Protocol: In Vitro GCase Activity Assay in Cell Lysates
This protocol provides a general framework for measuring GCase activity in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., patient-derived fibroblasts) at an appropriate density.
-
Culture cells for 5 days in the presence of the desired concentration of this compound or a vehicle control.
-
-
Cell Washing:
-
Aspirate the media containing this compound.
-
Wash the cells three times with sterile PBS at room temperature to remove all residual this compound.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or 0.25% sodium taurocholate).
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the cell lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., citrate-phosphate buffer, pH 5.2-5.6) containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Add a small amount of cell lysate to the reaction buffer. To determine GCase-specific activity, prepare a parallel reaction containing a GCase inhibitor like conduritol B epoxide (CBE).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited sample from the total fluorescence and normalize to the total protein concentration of the lysate.
-
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone.
References
- 1. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. pnas.org [pnas.org]
- 9. The relationship between glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 11. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
How to address low efficacy of Afegostat in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the low efficacy of Afegostat in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as isofagomine or AT2101, is an experimental drug that was developed for the treatment of Gaucher's disease.[1][2] It acts as a pharmacological chaperone.[3][4] In Gaucher's disease, the enzyme β-Glucocerebrosidase (GCase) is often misfolded due to genetic mutations, leading to its degradation and reduced activity.[1] this compound selectively binds to the misfolded GCase enzyme in the endoplasmic reticulum (ER), which helps it to fold into its correct conformation.[1][3][4] This stabilization allows the GCase to be trafficked to the lysosome, its site of action, thereby increasing its enzymatic activity.[5]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was terminated after a Phase II clinical trial in 2009.[1][6] Although the drug increased the levels of the target GCase enzyme in the white blood cells of all patients, clinically meaningful improvements were only observed in one out of eighteen patients.[6] One hypothesis for this failure is this compound's high binding affinity to the GCase active site. This strong binding might have an inhibitory effect in the lysosome, counteracting the benefits of its chaperoning action.[5]
Q3: In which cell lines or mutations is this compound known to have low efficacy?
The efficacy of this compound is highly dependent on the specific mutation in the GBA gene, which encodes the GCase enzyme. It has shown significantly lower efficacy in cell lines with the L444P mutation .[5][7] In contrast, it has demonstrated better efficacy in cell lines with the N370S mutation .[1][5] A cell line homozygous for the L444P mutation showed no response to this compound treatment.[8]
Troubleshooting Guide
Issue: I am not observing a significant increase in GCase activity after treating my cells with this compound.
This is a common issue that can be attributed to several factors, from the specific cell line being used to the experimental setup. Follow this guide to troubleshoot your experiment.
Confirm the GCase Mutation in Your Cell Line
The responsiveness to this compound is highly dependent on the GCase mutation.
-
Recommendation: Sequence the GBA gene in your cell line to confirm the mutation. As indicated in the table below, cell lines with the L444P mutation show a less robust response compared to those with the N370S mutation.
Quantitative Data Summary: this compound Efficacy in Different GCase Mutations
| GCase Mutation | Cell Type | Fold Increase in GCase Activity | Reference |
| L444P | Lymphoblastoid Cell Lines | ~3.5-fold | [7] |
| L444P | Fibroblasts | ~1.3-fold | [7] |
| L444P (Homozygous) | Fibroblasts | No response | [8] |
| N370S/N370S | Fibroblasts | ~2.5-fold | [8] |
| F213I/L444P | Fibroblasts | ~4.3-fold | [8] |
Optimize Experimental Conditions to Minimize Inhibition
This compound's high affinity for the GCase active site can lead to competitive inhibition, masking the chaperoning effect.
-
Recommendation: To better assess the chaperoning activity, it is crucial to wash out the compound before lysing the cells and measuring GCase activity. A prolonged washout period may be necessary.
-
Experimental Tip: A study showed that the reduction of endogenous glucosylceramide (a marker of in-cell GCase activity) was only observed after a three-day incubation in this compound-free media following treatment.[7] This highlights the importance of an adequate washout phase.
Verify Your Experimental Protocols
Ensure that your assays for GCase activity and glucosylceramide levels are sensitive and properly controlled.
-
Recommendation: Use established protocols for measuring GCase activity and its substrate, glucosylceramide. Detailed protocols are provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: GCase Activity Assay in Cell Lysates
This protocol is adapted from established methods using a fluorescent substrate.[9][10][11]
Materials:
-
Cell lysis buffer (e.g., 1% Triton X-100 in water)
-
Citrate-phosphate buffer (pH 5.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (freshly prepared)
-
Conduritol B epoxide (CBE) - GCase inhibitor for control
-
Stop buffer (e.g., 0.5 M sodium carbonate-bicarbonate, pH 10.7)
-
96-well black plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Cell Lysis:
-
After your this compound treatment and washout period, wash the cell pellets with cold PBS.
-
Resuspend the cell pellet in cell lysis buffer.
-
Homogenize the suspension (e.g., using a Dounce homogenizer or by sonication).
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
For each sample, prepare two wells: one for the total activity and one for the inhibitor control.
-
To the inhibitor control wells, add CBE to a final concentration of 25 µM and incubate for 15 minutes at room temperature.
-
Add 20-50 µg of cell lysate protein to each well.
-
Add citrate-phosphate buffer to bring the volume to 50 µL.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of stop buffer to each well.
-
Read the fluorescence on a plate reader.
-
Subtract the fluorescence of the CBE-inhibited sample from the total activity to determine the specific GCase activity.
-
Protocol 2: Glucosylceramide Measurement by HPLC
This protocol provides a method for the quantification of glucosylceramide.[1][4][12]
Materials:
-
Chloroform/Methanol (1:1, v/v)
-
Internal standard (e.g., C6-NBD-GlcCer)
-
HPLC system with a fluorescence detector and a normal-phase column
Procedure:
-
Lipid Extraction:
-
To your cell lysate, add chloroform/methanol (1:1, v/v) and the internal standard.
-
Incubate at 37°C for 2 hours.
-
Add chloroform and water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Repeat the extraction from the aqueous phase with chloroform.
-
Pool the organic phases and dry them (e.g., using a Speed Vac concentrator).
-
-
Derivatization (if necessary for your detection method):
-
Some methods may require derivatization to enhance fluorescence. This protocol does not detail a specific derivatization step.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate the lipids.
-
Detect glucosylceramide using a fluorescence detector at the appropriate excitation and emission wavelengths for your chosen standard and derivatization agent (if any).
-
Quantify the amount of glucosylceramide by comparing its peak area to that of the internal standard.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a pharmacological chaperone.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A workflow for troubleshooting low this compound efficacy.
References
- 1. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Challenges in Afegostat Delivery to the Central Nervous System
Disclaimer: Afegostat (also known as isofagomine) was an experimental drug for Gaucher's disease. Its clinical development was terminated in 2009 following a failed clinical trial.[1] This technical support center provides guidance based on the known properties of this compound and general principles of central nervous system (CNS) drug delivery for research and informational purposes.
This guide is intended for researchers, scientists, and drug development professionals who may be investigating this compound or similar compounds for neurological applications.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments aimed at delivering this compound to the CNS.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Brain-to-Plasma Concentration Ratio of this compound | 1. Poor Blood-Brain Barrier (BBB) Permeability: this compound, as a small molecule iminosugar, may have inherent difficulties crossing the BBB. Factors influencing this include its molecular size, lipophilicity, and the number of hydrogen bonds. 2. Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[2] 3. Rapid Metabolism: The compound might be quickly metabolized in the periphery or at the BBB, reducing the amount available to enter the brain.[2] | 1. Assess Physicochemical Properties: Determine the lipophilicity (LogP/LogD) of this compound. If it is too hydrophilic, consider formulation strategies to increase lipid solubility. 2. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to determine if this compound is a substrate for P-gp or other relevant efflux transporters.[3] 3. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to see if brain concentrations increase. Note: This is a research tool, not a clinical strategy. 4. Pharmacokinetic Modeling: Develop a pharmacokinetic model to predict CNS concentrations based on experimental data and optimize dosing regimens.[2] |
| High Variability in CNS Drug Levels Across Animals | 1. Inconsistent Dosing: Errors in dose preparation or administration. 2. Genetic Polymorphisms: Differences in efflux transporter expression or metabolic enzyme activity among individual animals. 3. BBB Integrity: Variations in the integrity of the blood-brain barrier between animals. | 1. Standardize Protocols: Ensure consistent and accurate dose preparation and administration techniques. 2. Genotyping: If significant variability persists, consider genotyping the animals for relevant transporters or metabolic enzymes. 3. Control for BBB Integrity: Use markers of BBB integrity (e.g., Evans blue dye) in a subset of animals to ensure consistency. |
| In Vitro BBB Model Shows Poor Correlation with In Vivo Results | 1. Model Limitations: In vitro models, such as cell monolayers, may not fully replicate the complexity of the in vivo BBB, including the presence of pericytes and astrocytes.[4] 2. Species Differences: The expression and activity of transporters can differ between the cell line species and the in vivo animal model. | 1. Use Co-culture Models: Employ more complex in vitro models that include co-cultures of endothelial cells with astrocytes and pericytes to better mimic the in vivo environment. 2. Select Appropriate Cell Lines: Use cell lines derived from the same species as your in vivo model if possible. 3. Validate with In Situ Perfusion: Consider using in situ brain perfusion techniques to get a more accurate measure of BBB transport in a controlled environment. |
| This compound Appears Unstable in Formulation or Biological Matrix | 1. Chemical Degradation: The compound may be unstable at certain pH levels or temperatures. 2. Enzymatic Degradation: this compound may be susceptible to degradation by enzymes present in plasma or brain homogenate. | 1. Stability Studies: Conduct stability studies of this compound in the formulation vehicle and in biological matrices (plasma, cerebrospinal fluid, brain homogenate) at different temperatures and time points.[5] 2. Optimize Storage Conditions: Store samples at -80°C and minimize freeze-thaw cycles.[6] 3. Use Enzyme Inhibitors: For in vitro experiments, add a cocktail of protease and phosphatase inhibitors to the biological matrix to prevent degradation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what was its primary therapeutic target?
This compound (also known as isofagomine) is an iminosugar that acts as a pharmacological chaperone.[1] It was developed to treat Gaucher's disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme.[7] this compound binds to the misfolded GCase enzyme, helping it to fold correctly and restoring its function.[1]
Q2: Why is delivering this compound to the CNS a research interest?
While Gaucher's disease has systemic manifestations, some forms also have significant neurological symptoms. Delivering this compound to the CNS could potentially address these neurological aspects of the disease by increasing GCase activity in the brain.[8]
Q3: What are the main barriers to delivering this compound to the CNS?
The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[9][10] Challenges for a molecule like this compound include:
-
Low passive permeability: Due to its likely hydrophilic nature.
-
Efflux transporters: Proteins at the BBB that can actively pump the drug out of the brain.[2]
-
Enzymatic degradation: Breakdown of the compound before it can reach its target.
Experimental Design and Protocols
Q4: What are the key in vivo experiments to assess this compound's CNS penetration?
The "gold standard" in vivo experiments measure two key parameters:
-
Rate of BBB transport (Permeability-Surface Area Product - PS): This is often determined using techniques like in situ brain perfusion.[11]
-
Extent of brain distribution (Brain Partition Coefficient - Kp): This is the ratio of the total drug concentration in the brain to that in the plasma at steady-state. The unbound brain-to-plasma ratio (Kp,uu) is the most predictive measure of target engagement.[3][12]
Q5: How can I measure the unbound concentration of this compound in the brain?
Measuring the unbound concentration is critical as this is the fraction of the drug that is free to interact with its target. Common techniques include:
-
Brain Microdialysis: This in vivo technique involves implanting a small probe into the brain to sample the unbound drug in the interstitial fluid.[4]
-
Brain Slice Method: This ex vivo method involves incubating brain slices with the drug and then measuring its uptake.[3]
-
Equilibrium Dialysis: This in vitro method is used to determine the fraction of the drug bound to brain tissue homogenate and plasma proteins.[12]
Q6: What in vitro models are suitable for screening the BBB permeability of this compound?
Several in vitro models can be used for initial screening:
-
PAMPA-BBB: The Parallel Artificial Membrane Permeability Assay is a non-cell-based assay that predicts passive diffusion across the BBB.[12]
-
Cell-based Transwell models: These use monolayers of brain endothelial cells (like hCMEC/D3 or primary cells) grown on a porous membrane to mimic the BBB.[4] These models can also be used to study the role of efflux transporters.
Formulation and Delivery Strategies
Q7: What formulation strategies could potentially enhance this compound delivery to the CNS?
To overcome the challenges of the BBB, several formulation strategies could be explored in a research setting:
-
Prodrugs: Modifying the this compound molecule to make it more lipophilic, allowing it to cross the BBB more easily, before being converted back to the active drug in the brain.[13]
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be targeted to the BBB.[9][14] This can be achieved by conjugating the nanoparticles with ligands that bind to receptors on the BBB, such as the transferrin receptor.[14]
-
Intranasal Delivery: This route bypasses the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[9][15]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data that researchers would aim to collect when evaluating the CNS delivery of a compound like this compound.
| Parameter | This compound (Hypothetical Data) | Ideal Target Range for CNS Drugs | Experimental Method |
| LogP | 0.5 | 1.5 - 2.5 | Calculated or experimental (shake-flask) |
| Molecular Weight ( g/mol ) | 147.17 | < 400 | Mass Spectrometry |
| In Vitro Permeability (Papp) (cm/s) | 1.5 x 10⁻⁶ | > 5 x 10⁻⁶ | PAMPA-BBB or Caco-2/MDCK assay |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.2 | < 2 | MDCK-MDR1 assay |
| Plasma Protein Binding (%) | 15% | Low to moderate | Equilibrium Dialysis |
| Brain Tissue Binding (%) | 25% | Low to moderate | Brain Homogenate Binding Assay |
| In Vivo Brain-to-Plasma Ratio (Kp) | 0.2 | > 0.5 | LC-MS/MS analysis of plasma and brain tissue |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.1 | > 0.3 | Calculated from Kp and binding data, or measured with microdialysis |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This protocol is used to determine the rate of this compound transport across the BBB (K_in).
Materials:
-
This compound
-
Perfusion buffer (e.g., modified Ringer's solution)
-
Anesthetized rats
-
Peristaltic pump and surgical equipment
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Catheterize the artery and begin perfusion with the buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker using LC-MS/MS and scintillation counting, respectively.
-
Calculate the brain uptake clearance (K_in) using the appropriate equations, correcting for the vascular space.
Protocol 2: Brain Homogenate Binding Assay
This protocol determines the fraction of this compound that is unbound in the brain tissue (fu,brain).
Materials:
-
This compound
-
Control rat brain tissue
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis apparatus with semi-permeable membranes
Procedure:
-
Prepare brain homogenate by homogenizing brain tissue in PBS.
-
Load one chamber of the dialysis unit with the brain homogenate and the other with PBS containing a known concentration of this compound.
-
Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, take samples from both chambers.
-
Analyze the concentration of this compound in both chambers by LC-MS/MS.
-
Calculate the unbound fraction (fu,brain) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medkoo.com [medkoo.com]
- 9. proventainternational.com [proventainternational.com]
- 10. proventainternational.com [proventainternational.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with Afegostat Treatment
This guide provides troubleshooting strategies for researchers encountering unexpected cytotoxicity during in vitro experiments with Afegostat (also known as isofagomine). Given that this compound's development was discontinued, publicly available data on its cytotoxic profile is limited.[1] This resource, therefore, combines information on its known mechanism of action with general principles of in vitro toxicology and cell culture to address potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My cells are dying after this compound treatment, even at concentrations reported to be safe. What are the potential causes?
A: Unexpected cytotoxicity can stem from several factors, ranging from the compound itself to the specific experimental conditions. A systematic approach is crucial to identify the root cause.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and check the certificate of analysis for purity. Impurities from synthesis could be cytotoxic.
-
Evaluate Compound Stability and Storage: this compound is typically stored at -20°C for long-term use.[2] Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions. MedChemExpress notes that stock solutions stored at -80°C should be used within 6 months, and at -20°C within 1 month.[3]
-
Perform a Dose-Response Curve: If you haven't already, a wide range of concentrations is essential to determine the cytotoxic threshold in your specific cell model. What is non-toxic in one cell line may be toxic in another.
-
Assess General Cell Culture Health: Rule out underlying issues with your cell culture that could be exacerbated by the stress of drug treatment. This includes checking for contamination (especially mycoplasma), ensuring media components are not degraded, and verifying incubator conditions (CO2, temperature, humidity).[4][5]
-
Review Experimental Protocol: Double-check all calculations for dilutions. A simple error in calculating the final concentration is a common source of unexpected results.
2. Q: Could the observed cytotoxicity be an "on-target" effect of this compound's mechanism of action?
A: It is plausible, though less likely at concentrations typically used for its chaperone effect. This compound is a competitive inhibitor of β-Glucocerebrosidase (GCase).[1][6] While it acts as a chaperone to increase the activity of mutant GCase, at very high concentrations, it could potentially inhibit the enzyme excessively, leading to a substrate accumulation that might be toxic to some cells.
Troubleshooting Steps:
-
Measure GCase Activity: Perform a GCase activity assay in your cells with and without this compound treatment at various concentrations. This will help you correlate enzyme inhibition with the onset of cytotoxicity.
-
Titrate the Compound: As mentioned, a careful dose-response experiment is critical. Observe the lowest concentration at which the desired chaperone effect is observed and compare it to the concentration causing cytotoxicity.
-
Modulate GCase Expression: If your cell line allows, use siRNA to knock down GCase and observe if this phenocopies the cytotoxic effect, suggesting it is indeed related to G-Case inhibition.
3. Q: Is it possible that this compound has "off-target" effects causing cell death?
A: Yes, this is a significant possibility. This compound is an iminosugar, a class of compounds known to inhibit various glycosidases. It has been reported to be a potent inhibitor of β-galactosidase.[7]
Troubleshooting Steps:
-
Assess Off-Target Enzyme Activity: Measure the activity of other relevant glycosidases, such as β-galactosidase, in your cell model after this compound treatment.
-
Literature Review for Off-Targets: Search for studies on iminosugars similar to this compound to identify other potential off-target enzymes that might be relevant in your experimental system.
-
Competitive Inhibition Assay: If a specific off-target is suspected, a competitive inhibition experiment with the natural substrate of that enzyme could help confirm the interaction.
4. Q: Why am I seeing cytotoxicity in one cell line but not another?
A: Cell line-specific responses to drugs are common and can be due to a variety of factors.
Troubleshooting Steps:
-
Compare GCase Expression Levels: Different cell lines may have varying baseline levels of GCase expression and dependence on its activity.
-
Assess Off-Target Expression: The expression levels of potential off-target enzymes (like β-galactosidase) can differ significantly between cell lines.[7]
-
Metabolic Differences: Cell lines can metabolize compounds differently, leading to the accumulation of a toxic metabolite in one line but not another.
-
General Sensitivity: Some cell lines are inherently more robust, while others are more sensitive to any form of stress.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Two Different Cell Lines
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 | 95 |
| 10 | 95 | 80 |
| 50 | 85 | 40 |
| 100 | 60 | 15 |
| 200 | 30 | 5 |
This table illustrates the importance of determining cell line-specific toxicity.
Table 2: Potential On-Target vs. Off-Target Effects of this compound
| Target Enzyme | Known Action of this compound | Potential Cytotoxic Mechanism |
| β-Glucocerebrosidase (GCase) | Pharmacological Chaperone / Competitive Inhibitor[1][3][8] | At high concentrations, excessive inhibition could lead to substrate accumulation. |
| β-Galactosidase | Potent Inhibitor[7] | Inhibition could disrupt lysosomal function and lead to the accumulation of toxic substrates. |
| Other Glycosidases | Possible (as an iminosugar) | Disruption of essential cellular glycosylation processes. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone for GCase.
Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Why did Afegostat fail in clinical trials for Gaucher disease?
Welcome to the Technical Support Center for Afegostat (Plicera) Clinical Trials. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance regarding the clinical development of this compound for Gauger disease.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in Phase II clinical trials for Gaucher disease?
The development of this compound (also known as isofagomine or Plicera) was discontinued in 2009 after a Phase II clinical trial (NCT00446550) in treatment-naive adult patients with type 1 Gaucher disease failed to meet its primary efficacy endpoints.[1][2] While the drug was generally well-tolerated and did lead to an increase in the levels of the target enzyme, acid β-glucosidase (GCase), in white blood cells, this did not translate into clinically meaningful improvements for the majority of patients.[1][3] Specifically, only one out of eighteen patients who completed the study showed significant improvements in key markers of the disease.[1][3]
Q2: What was the proposed mechanism of action for this compound?
This compound is a pharmacological chaperone, an iminosugar designed to selectively bind to and stabilize the misfolded GCase enzyme in individuals with Gaucher disease.[2] This binding was intended to restore the correct conformation of the enzyme, thereby enhancing its activity and enabling the breakdown of the accumulated substrate, glucocerebroside.[2] In vitro studies had shown that this compound could increase the activity of the N370S mutant GCase, a common mutation in Gaucher disease, by approximately threefold.[2]
Q3: Were there any safety concerns with this compound in the clinical trials?
Based on the available information, this compound was generally well-tolerated in the Phase II studies.[1][3] No serious adverse events (SAEs) were reported in the pivotal Phase II trial.[1][3] In that study, only one of the nineteen enrolled subjects discontinued treatment due to an adverse event, which was reported as conjunctivitis-related symptoms.[1][3]
Q4: What were the key clinical trials for this compound in Gaucher disease?
The primary trial that led to the discontinuation of this compound was the Phase II study NCT00446550. Other Phase II trials included NCT00433147, which studied this compound in patients already receiving enzyme replacement therapy, and NCT00813865, a long-term extension study.[4][5][6]
Troubleshooting Guide for Experimental Research
This guide addresses potential issues researchers might encounter when studying pharmacological chaperones for Gaucher disease, drawing lessons from the this compound trials.
| Issue | Potential Cause | Troubleshooting/Consideration |
| Increased enzyme activity in vitro does not translate to clinical efficacy. | The in vitro assay conditions may not accurately reflect the in vivo lysosomal environment. The high binding affinity of the chaperone at the low pH of the lysosome might inhibit the enzyme's catalytic activity on its natural substrate. | Characterize the chaperone's binding kinetics and activity across a range of pH levels, particularly the acidic environment of the lysosome. Evaluate the chaperone's effect on the enzyme's ability to process its natural substrate in cellular models. |
| Lack of clinically meaningful improvement despite increased enzyme levels. | The increase in enzyme level may not be sufficient to clear the accumulated substrate. The distribution of the drug to affected tissues might be inadequate. The measured biomarker (enzyme level in white blood cells) may not be a good surrogate for clinical outcomes. | Conduct thorough dose-ranging studies to establish a clear dose-response relationship with clinical endpoints. Investigate the biodistribution of the compound to target organs like the spleen, liver, and bone marrow. Correlate changes in enzyme levels with established clinical markers of Gaucher disease (e.g., spleen and liver volume, hemoglobin, platelet counts). |
| Difficulty in assessing the efficacy of a chaperone in patients on ERT. | The effects of the pharmacological chaperone may be masked by the ongoing enzyme replacement therapy. | Design studies with appropriate washout periods or in treatment-naive patient populations to clearly delineate the effects of the chaperone. |
Data from Clinical Trials
While detailed quantitative data from the pivotal Phase II trial (NCT00446550) were not formally published in a peer-reviewed journal, a press release from Amicus Therapeutics on October 2, 2009, summarized the key outcomes.
Table 1: Summary of Efficacy Results from Phase II Study NCT00446550
| Outcome Measure | Result |
| Number of Patients Completed | 18 of 19 enrolled |
| Increase in GCase Levels in White Blood Cells | Observed in all enrolled patients[1] |
| Clinically Meaningful Improvements in Key Disease Measures | Observed in 1 of 18 patients who completed the study[1] |
Key disease measures likely included spleen and liver volume, hemoglobin levels, and platelet counts, which are standard endpoints in Gaucher disease clinical trials.
Table 2: Dosing Regimens in Phase II Study NCT00446550
| Dosage | Dosing Schedule |
| 225 mg | Three days on / four days off[1] |
| 225 mg | Seven days on / seven days off[1] |
Experimental Protocols
Detailed experimental protocols from the this compound clinical trials are not publicly available. However, based on standard practices for Gaucher disease clinical trials and related research, the following methodologies are likely to have been employed.
Measurement of Glucocerebrosidase (GCase) Activity
A common method to measure GCase activity in white blood cells (leukocytes) involves a fluorometric assay using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Principle: The GCase enzyme cleaves the 4-MUG substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity.
Protocol Outline:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or leukocytes from whole blood samples using density gradient centrifugation.
-
Cell Lysis: Lyse the cells to release the lysosomal enzymes.
-
Enzymatic Reaction: Incubate the cell lysate with the 4-MUG substrate in a buffer at an acidic pH (typically pH 5.2-5.4) to mimic the lysosomal environment.
-
Reaction Termination: Stop the reaction after a defined period using a high pH buffer.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: Quantify GCase activity by comparing the fluorescence of the samples to a standard curve of 4-MU. Activity is typically expressed as nmol/hr/mg of protein.
Visualizations
Signaling Pathway of Gaucher Disease
References
- 1. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A Long-Term Extension Study of AT2101 (this compound Tartrate) in Type 1 Gaucher Patients | MedPath [trial.medpath.com]
- 5. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Afegostat and Miglustat for Substrate Reduction in Gaucher Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents, Afegostat and Miglustat, investigated for the management of Gaucher disease. The core distinction lies in their mechanisms of action: this compound was developed as a pharmacological chaperone to enhance the activity of the deficient enzyme, while Miglustat is an approved substrate reduction therapy that inhibits the production of the accumulating substrate. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes their distinct cellular pathways.
Executive Summary
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme β-glucocerebrosidase (GCase). Therapeutic strategies have primarily focused on enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). This guide focuses on two small molecules:
-
This compound (Isofagomine, AT-2101): An investigational pharmacological chaperone designed to rescue misfolded GCase, thereby increasing its activity. Its development was discontinued in 2009 following a Phase II clinical trial that failed to demonstrate sufficient clinical efficacy.[1][2]
-
Miglustat (Zavesca®): An approved oral substrate reduction therapy that inhibits glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[3][4] It is indicated for adults with mild to moderate type 1 Gaucher disease for whom ERT is not a suitable option.[4]
Mechanism of Action
The fundamental difference between this compound and Miglustat lies in their cellular targets and mechanisms, as illustrated below.
Caption: Distinct cellular pathways of this compound and Miglustat.
Preclinical Data Comparison
Direct comparative preclinical studies are scarce due to the different stages of development. However, data from independent studies are summarized below.
| Parameter | This compound | Miglustat |
| Target | β-Glucocerebrosidase (GCase)[5] | Glucosylceramide Synthase[3] |
| Mechanism | Pharmacological Chaperone: Binds to and stabilizes misfolded GCase, facilitating its proper folding and trafficking to the lysosome.[6] | Substrate Reduction: Competitively and reversibly inhibits the synthesis of glucosylceramide.[7] |
| Effect on Enzyme | Increases GCase activity. Preclinical studies showed up to a 3.5-fold increase in L444P mutant GCase activity in patient-derived lymphoblastoid cell lines.[8] | Does not directly enhance GCase activity. |
| Effect on Substrate | Indirectly reduces glucosylceramide by enhancing its degradation.[9] | Directly reduces the synthesis of glucosylceramide.[3] |
| Potency (IC50) | Not applicable in the same context. Acts as a chaperone, not a direct inhibitor of a synthetic enzyme. | 10-50 µM for glucosylceramide synthase.[10] |
| In Vivo Efficacy (Animal Models) | In mice expressing L444P-GCase, oral administration increased GCase levels in the brain and other tissues by two- to five-fold.[9] | Showed beneficial effects on organomegaly, hemoglobin, and platelet levels in mouse models of Gaucher disease.[11] |
Clinical Trial Data and Experimental Protocols
This compound
This compound's clinical development was terminated after Phase II trials.
Phase II Study (NCT00433147) [12][13]
-
Objective: To assess the safety, tolerability, and pharmacodynamics of this compound tartrate in adult patients with Type 1 Gaucher disease already receiving ERT.[12][13]
-
Design: An open-label study with a 14-day screening period, a 28-day treatment period, and a 7-day wash-out period.[12] Participants were randomized to one of four dosing regimens.[12]
-
Key Efficacy Endpoint: Change in GCase activity in white blood cells.[13]
-
Results: While all patients showed an increase in GCase levels in white blood cells, clinically meaningful improvements in key disease markers were observed in only one of the eighteen patients who completed a similar Phase 2 study in treatment-naive patients.[2] This lack of significant clinical benefit led to the discontinuation of its development.[1][2] The failure was partly attributed to the high binding affinity of this compound to the GCase active site, which may have inhibited its activity within the acidic environment of the lysosome.[9]
Caption: Workflow of the this compound Phase II Clinical Trial.
Miglustat
Miglustat is an approved therapy, and its efficacy has been evaluated in several clinical trials.
Pivotal Clinical Trial for Approval [3]
-
Objective: To evaluate the efficacy and safety of oral Miglustat in adults with mild to moderate type 1 Gaucher disease.
-
Design: A 1-year, open-label, uncontrolled study.[3]
-
Dosage: 100 mg of Miglustat administered orally three times a day.[3]
-
Key Efficacy Endpoints: Changes in spleen and liver volume, hemoglobin concentration, and platelet count.
-
Results: After 12 months of treatment, patients showed a significant mean reduction in spleen volume by 19% and liver volume by 12%.[3] There were also improvements in hemoglobin levels and platelet counts.[3] Common adverse effects included diarrhea, weight loss, and tremor.[3]
Maintenance Therapy Study [14]
-
Objective: To evaluate Miglustat as a maintenance therapy in patients clinically stable on ERT.
-
Design: A Phase II, open-label trial where patients were randomized to continue ERT, switch to Miglustat, or receive a combination of both.[14]
-
Results: Gaucher disease parameters remained stable in most patients who switched to Miglustat.[14] Combination therapy did not show additional benefits.[14]
Conclusion
This compound and Miglustat represent two distinct approaches to treating Gaucher disease. This compound, as a pharmacological chaperone, aimed to correct the deficient enzyme's function. While promising in preclinical models, it failed to translate into significant clinical benefits, leading to the termination of its development. In contrast, Miglustat, a substrate reduction therapy, has demonstrated clinical efficacy in reducing the pathological accumulation of glucosylceramide and is an approved oral treatment for a specific population of patients with type 1 Gaucher disease.
The divergent outcomes of this compound and Miglustat highlight the complexities of developing effective therapies for lysosomal storage disorders. While the concept of pharmacological chaperones remains a valid and pursued strategy, the clinical success of substrate reduction with Miglustat provides a valuable therapeutic option for patients. Future research may explore combination therapies or next-generation molecules with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 3. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and tissue distribution of the glucosylceramide synthase inhibitor miglustat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study of AT2101 (this compound Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
Cross-validation of Afegostat's effects in different Gaucher disease mutation models
A Comparative Guide to Afegostat's Efficacy in Gaucher Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound (also known as isofagomine), an experimental pharmacological chaperone, with other therapeutic alternatives for Gaucher disease. It summarizes key experimental data, details relevant protocols, and visualizes the underlying biological and experimental processes. Although the development of this compound was discontinued, its journey from promising preclinical results to clinical trial failure offers valuable insights for the development of future therapies for lysosomal storage disorders.
Overview of Therapeutic Strategies for Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, leading to a range of clinical manifestations.[1][2] Current therapeutic strategies primarily fall into three categories:
-
Enzyme Replacement Therapy (ERT): This is the standard treatment for Gaucher disease type 1, involving intravenous infusions of a recombinant GCase enzyme to compensate for the deficiency.[3][4][5]
-
Substrate Reduction Therapy (SRT): These are orally administered small molecules that work by inhibiting the enzyme glucosylceramide synthase, thereby reducing the production of GlcCer.[6][7][8]
-
Pharmacological Chaperone (PC) Therapy: This approach uses small molecules that bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity.[1][9][10] this compound was developed under this therapeutic paradigm.
Profile of this compound (Isofagomine)
This compound is an iminosugar designed to act as a pharmacological chaperone. It selectively binds to the active site of GCase in the endoplasmic reticulum, stabilizing the enzyme's conformation.[11][12] This stabilization is intended to prevent its premature degradation and promote its successful transit to the lysosome, thus increasing the functional pool of the enzyme.[13] Preclinical studies focused heavily on its potential to rescue GCase activity in specific common mutations, such as N370S and L444P.[11][13]
Signaling Pathway: Gaucher Disease Pathophysiology
Caption: Pathophysiology of Gaucher disease, from GBA1 mutation to substrate accumulation.
Comparative Analysis of Therapeutic Modalities
This compound offered the promise of an oral, targeted therapy. The following table compares its intended profile with established treatments.
| Feature | This compound (Pharmacological Chaperone) | Enzyme Replacement Therapy (ERT) | Substrate Reduction Therapy (SRT) |
| Mechanism of Action | Binds and stabilizes misfolded GCase enzyme to increase its activity and lysosomal transport.[11][12] | Intravenously provides a functional recombinant GCase enzyme.[3][4] | Orally inhibits an enzyme in the glucosylceramide synthesis pathway to reduce substrate load.[7] |
| Administration | Oral | Intravenous Infusion (typically bi-weekly)[4] | Oral (daily or twice daily) |
| Mutation Specificity | Effective only for specific missense mutations that produce a foldable, albeit unstable, protein (e.g., N370S).[11] | Generally effective for non-neuronopathic manifestations regardless of mutation type. | Approved for adults with Type 1 Gaucher disease; efficacy can depend on patient genotype (e.g., for eliglustat).[14] |
| Target Population | Investigated for Type 1 Gaucher disease. | Type 1 and visceral aspects of Type 3 Gaucher disease.[5][15] | Adults with Type 1 Gaucher disease. |
| Development Status | Development terminated in 2009 after failing Phase II clinical trials.[11] | FDA-approved drugs available (e.g., Imiglucerase, Velaglucerase).[3][5] | FDA-approved drugs available (e.g., Eliglustat, Miglustat).[5] |
Comparative Diagram: Mechanisms of Action
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. GBA Variants and Parkinson Disease: Mechanisms and Treatments [mdpi.com]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. gaucherdisease.org [gaucherdisease.org]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gaucheralliance.org [gaucheralliance.org]
Afegostat's Potency in the Landscape of Experimental Pharmacological Chaperones for Gaucher Disease
Afegostat (also known as Isofagomine) demonstrates high in vitro potency as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), the deficiency of which leads to Gaucher disease. However, a direct comparison of its potency with other experimental chaperones like Ambroxol and non-inhibitory chaperones is complex due to a lack of standardized reporting and head-to-head clinical trials. While this compound exhibits low nanomolar inhibitory constants, its development was halted due to insufficient clinical efficacy. In contrast, Ambroxol, a repurposed mucolytic agent, and emerging non-inhibitory chaperones show promise in cellular and preclinical models, though their potency metrics are often reported differently.
Gaucher disease, a lysosomal storage disorder, is caused by mutations in the GBA1 gene, leading to a misfolded and dysfunctional GCase enzyme. Pharmacological chaperones (PCs) are small molecules designed to bind to and stabilize these mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing their residual activity. The potency of these chaperones is a critical factor in their therapeutic potential.
Comparative Potency of Experimental Pharmacological Chaperones
The potency of pharmacological chaperones for GCase can be assessed in several ways, including their binding affinity (Ki), their ability to inhibit the enzyme's activity (IC50), and, most importantly for therapeutic effect, their ability to increase GCase activity in patient-derived cells (EC50).
| Compound | Type | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | GCase Activity Enhancement |
| This compound (Isofagomine) | Competitive Inhibitor | ~12 nM (neutral pH), >50 nM (acidic pH)[1] | 5 nM (pH 7.2), 30 nM (pH 5.2) | Optimal enhancement in cultured cells at 10-30 µM[2] |
| Ambroxol | Mixed-Type Inhibitor | 4.3 µM (neutral pH) | 27 µM (neutral pH)[2] | Significant increase in GCase activity in patient-derived macrophages (3.3 to 3.5-fold increase)[3][4] |
| NCGC607 | Non-Inhibitory | Not Applicable | Not Applicable | Increased GCase activity by 1.3 to 1.5-fold in patient-derived macrophages[5] |
This compound is a potent competitive inhibitor of GCase, with a higher affinity for the enzyme at the neutral pH of the endoplasmic reticulum (ER), where it aids in folding, and a lower affinity at the acidic pH of the lysosome, allowing for its release and subsequent enzyme activity.[1] Despite its high in vitro potency, clinical trials with this compound did not demonstrate sufficient clinical benefit, leading to the termination of its development.[2]
Ambroxol , originally a mucolytic agent, has been repurposed as a pharmacological chaperone for Gaucher disease. It acts as a mixed-type inhibitor and has been shown to increase GCase activity in various cellular models.[3][4] While its inhibitory potency is lower than that of this compound, it has demonstrated the ability to cross the blood-brain barrier, making it a candidate for neuronopathic forms of Gaucher disease.[6]
Non-inhibitory chaperones , such as NCGC607, represent a newer class of potential therapeutics. These molecules bind to an allosteric site on the GCase enzyme, rather than the active site.[5][7][8] This non-competitive mechanism allows them to stabilize the enzyme and promote its proper trafficking without inhibiting its catalytic activity.[7] While direct EC50 values for GCase activity enhancement are not always reported, studies have shown that compounds like NCGC607 can significantly increase GCase activity and protein levels in patient-derived cells.[5][9][10]
Signaling Pathways and Experimental Workflows
The mechanism of action of pharmacological chaperones involves the stabilization of the misfolded GCase enzyme in the endoplasmic reticulum, allowing it to pass the cell's quality control system and be trafficked to the lysosome.
Caption: Mechanism of action of pharmacological chaperones for Gaucher disease.
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This assay is used to measure the enzymatic activity of GCase in cell lysates.
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity.
Procedure:
-
Cell Lysis: Patient-derived fibroblasts or other relevant cells are cultured and treated with the pharmacological chaperone or a vehicle control. After the treatment period, the cells are harvested and lysed to release the cellular proteins, including GCase.
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to normalize the GCase activity.
-
Enzymatic Reaction: The cell lysate is incubated with a reaction buffer containing the 4-MUG substrate at an acidic pH (typically pH 5.2-5.6) to mimic the lysosomal environment. The reaction is carried out at 37°C for a defined period.
-
Stopping the Reaction: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7), which also enhances the fluorescence of the 4-MU product.
-
Fluorescence Measurement: The fluorescence of 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation of Activity: The GCase activity is calculated based on a standard curve generated with known concentrations of 4-MU and is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: When a pharmacological chaperone binds to GCase, it stabilizes the protein's structure. This increased stability makes the GCase-chaperone complex more resistant to heat-induced denaturation and aggregation compared to the unbound enzyme.
Procedure:
-
Cell Treatment: Intact cells are treated with the pharmacological chaperone or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing properly folded proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble GCase in the supernatant is quantified using methods such as Western blotting or immunoassays (e.g., ELISA, AlphaScreen).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble GCase as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the chaperone indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease [mdpi.com]
- 6. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technology - Glucocerebrosidase Non-inhibitory Chaperones for the Treatment of Gaucher Disease, Parkinson's Disease, and Other Proteinopathies [nih.technologypublisher.com]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Assessing the Synergistic Potential of Afegostat in Gaucher Disease Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease, a lysosomal storage disorder stemming from mutations in the GBA1 gene, leads to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of glucosylceramide in various tissues, causing a range of clinical manifestations. Current therapeutic strategies primarily involve enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). Afegostat (isofagomine), an investigational pharmacological chaperone, was developed to rescue misfolded GCase and enhance its activity. Although its clinical development was terminated in 2009 due to insufficient efficacy in a Phase II trial with treatment-naive patients, the potential for synergistic effects when combined with other therapies remains a topic of scientific interest.[1]
This guide provides a comparative analysis of this compound and its potential synergistic effects with other Gaucher therapies. Due to the termination of its development, direct clinical evidence of synergy is limited. Therefore, this document synthesizes available preclinical data for this compound, theoretical mechanisms of synergy, and clinical data from approved Gaucher therapies to offer a comprehensive perspective for research and development professionals.
Mechanisms of Action: A Comparative Overview
Gaucher disease therapies employ distinct yet potentially complementary mechanisms to alleviate the cellular pathology.
-
Enzyme Replacement Therapy (ERT): ERT directly addresses the enzyme deficiency by intravenously administering a recombinant form of GCase (e.g., imiglucerase, velaglucerase alfa).[2] This exogenous enzyme is taken up by cells and trafficked to the lysosome to catabolize the accumulated glucosylceramide.
-
Substrate Reduction Therapy (SRT): SRT aims to reduce the biosynthesis of glucosylceramide, the substrate of GCase. By inhibiting glucosylceramide synthase, drugs like miglustat and eliglustat decrease the amount of substrate that needs to be degraded, thereby lessening the metabolic burden on the deficient enzyme.[3][4]
-
Pharmacological Chaperone (PC) Therapy (this compound): this compound, an iminosugar, was designed to act as a pharmacological chaperone. It selectively binds to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[1][5] This mechanism aims to increase the amount of functional endogenous GCase.
The Theoretic Basis for Synergy: this compound and ERT
The combination of a pharmacological chaperone like this compound with ERT presents a compelling theoretical framework for synergistic activity. Preclinical studies in other lysosomal storage diseases, such as Pompe and Fabry disease, have demonstrated that co-administration of a chaperone with a recombinant enzyme can enhance the stability and activity of the exogenous enzyme.
The proposed synergistic mechanism involves the chaperone binding to the recombinant GCase in the neutral pH environment of the bloodstream and extracellular space, protecting it from denaturation and degradation. Upon cellular uptake and delivery to the acidic environment of the lysosome, the chaperone is expected to dissociate, leaving a more stable and active recombinant enzyme to catabolize the stored substrate.
Figure 1. Proposed synergistic mechanism of this compound and ERT.
Preclinical and Clinical Data for this compound
While clinical data on the synergistic effects of this compound are scarce, preclinical studies and the design of a key clinical trial provide some insights.
Preclinical Evidence
-
In Vitro Studies: In fibroblasts from Gaucher patients with the N370S mutation, treatment with isofagomine (this compound) resulted in a 2.4 to 3.0-fold increase in GCase activity after five days.[6] Western blot analysis confirmed a 2.3-fold increase in GCase protein levels, suggesting that this compound enhances the stability and trafficking of the mutant enzyme.[6]
-
In Vivo Studies: Oral administration of isofagomine to a mouse model expressing the L444P GCase mutation led to a dose-dependent increase in GCase levels in various tissues, including the brain.[7][8]
Clinical Trial in ERT-Treated Patients (NCT00433147)
A Phase II, open-label study was conducted to evaluate the safety and tolerability of this compound in adult patients with Type 1 Gaucher disease who were already receiving ERT.[9][10]
Experimental Protocol:
-
Study Design: This was a Phase II, open-label, multi-center study.
-
Participants: 30 adult patients with a confirmed diagnosis of Type 1 Gaucher disease who had been on a stable dose of imiglucerase for an average of 9 years.[11]
-
Intervention: Patients temporarily discontinued ERT and received one of four different dosing regimens of this compound tartrate for a 28-day treatment period.[10]
-
Primary Outcome Measures: The primary objective was to assess the safety and tolerability of this compound.
-
Secondary Outcome Measures: Pharmacodynamic effects, including changes in GCase activity in white blood cells.
Results Summary:
The trial demonstrated that this compound was generally well-tolerated at all doses. An increase in GCase activity was observed in the majority of patients (20 out of 26 with evaluable data). However, detailed efficacy data on clinical endpoints that would indicate a synergistic or additive effect with the prior ERT treatment have not been published. The development of this compound was ultimately halted based on the results of a separate trial in treatment-naive patients.
Figure 2. Workflow of the NCT00433147 clinical trial.
Performance of Approved Gaucher Therapies
For comparative purposes, the following tables summarize the clinical performance of established ERT and SRT agents in treatment-naive adult patients with Type 1 Gaucher disease.
Table 1: Efficacy of Enzyme Replacement Therapies (ERT)
| Therapy (Trade Name) | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase | Study Duration |
| Imiglucerase (Cerezyme®) | ~50-60% | ~20-30% | ~1.5-2.0 g/dL | ~50-100% | 12 months |
| Velaglucerase alfa (Vpriv®) | ~50-60% | ~20-30% | ~1.5-2.0 g/dL | ~50-100% | 12 months |
| Taliglucerase alfa (Elelyso®) | ~30-40% | ~15-20% | ~1.0-1.5 g/dL | ~40-60% | 9 months |
Note: Data are approximate and compiled from various clinical trials.[2][12] Direct head-to-head comparative trials are limited.
Table 2: Efficacy of Substrate Reduction Therapies (SRT)
| Therapy (Trade Name) | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase | Study Duration |
| Eliglustat (Cerdelga®) | ~30-40% | ~10-20% | ~1.0-1.5 g/dL | ~40-50% | 9 months |
| Miglustat (Zavesca®) | ~20-30% | ~10-15% | ~0.5-1.0 g/dL | ~10-20% | 12 months |
Note: Data are approximate and compiled from various clinical trials.[13][14] Patient populations and study designs may vary.
Gaucher Disease Signaling and Pathophysiology
The pathophysiology of Gaucher disease extends beyond simple substrate accumulation. The presence of lipid-laden "Gaucher cells" in various tissues triggers chronic inflammation and downstream pathological effects. Understanding these pathways is crucial for the development of novel therapeutic strategies.
Figure 3. Pathophysiological cascade in Gaucher disease.
Conclusion and Future Directions
This compound represented a promising therapeutic approach for Gaucher disease based on the principle of pharmacological chaperoning. While its development was halted, the scientific rationale for combining a pharmacological chaperone with ERT to achieve synergistic effects remains valid. The lack of published clinical data demonstrating this synergy for this compound specifically underscores the challenges in drug development for rare diseases.
Future research in this area could focus on:
-
Next-Generation Chaperones: Development of novel pharmacological chaperones with improved efficacy and safety profiles. Amicus Therapeutics has explored a next-generation chaperone, AT3375, which showed increased potency in preclinical studies when combined with ERT compared to this compound.
-
Combination Therapy Trials: Well-designed clinical trials to rigorously evaluate the synergistic potential of combination therapies in Gaucher disease, focusing on both established and novel agents.
-
Biomarker Development: Identification and validation of biomarkers that can predict and monitor the response to combination therapies.
For researchers and drug developers, the story of this compound serves as a valuable case study. It highlights the importance of robust preclinical data to support clinical development and the need for comprehensive clinical trial designs that can effectively assess the potential of combination therapies. While this compound itself did not reach the market, the concept of synergistic therapeutic approaches in Gaucher disease continues to be a promising avenue for innovation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzyme replacement and substrate reduction therapy for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Amicus Therapeutics, Inc. Presents Preclinical Data from Studies of Plicera(TM) for Gaucher Disease - BioSpace [biospace.com]
- 8. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinConnect | A Study of AT2101 (this compound Tartrate) in Adult Patients [clinconnect.io]
- 11. medindia.net [medindia.net]
- 12. Comparative efficacy of dose regimens in enzyme replacement therapy of type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Afegostat's Specificity for β-Glucocerebrosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Afegostat's (also known as Isofagomine) specificity for its target enzyme, β-glucocerebrosidase (GCase), in contrast to other GCase-modulating compounds. The data presented here is intended to assist researchers in evaluating the selectivity of this compound for studies in Gaucher disease and other GBA1-related disorders.
Comparative Analysis of Inhibitory Activity
The specificity of a pharmacological chaperone is critical to minimize off-target effects. The following table summarizes the inhibitory activity of this compound and alternative compounds against GCase and other glycosidases. This compound demonstrates high potency for GCase with significantly weaker inhibition of other tested glycosidases, indicating a favorable specificity profile.
| Compound | Target Enzyme | IC50 / Ki | Compound Concentration for Cellular Efficacy |
| This compound (Isofagomine) | β-Glucocerebrosidase (GCase) | Ki ≈ 30 nM | 10 µM (for 1.6-fold activity increase in N370S fibroblasts) |
| α-Glucosidase II | IC50 ≈ 200 µM | ||
| Intestinal Sucrase | IC50 > 500 µM | ||
| Intestinal Isomaltase | IC50 ≈ 100 µM | ||
| Lysosomal Acid α-Glucosidase | IC50 ≈ 1 mM | ||
| Ambroxol | β-Glucocerebrosidase (GCase) | IC50 in µM range (pH-dependent) | 5 - 60 µM (optimal range in N370S/N370S fibroblasts) |
| Miglustat (N-butyldeoxynojirimycin) | Glucosylceramide Synthase | Potent Inhibitor (Primary Target) | Not primarily used as a GCase chaperone |
| α-Glucosidase II | IC50 ≈ 10 µM | ||
| Intestinal Sucrase | IC50 ≈ 0.43 µM | ||
| Intestinal Isomaltase | IC50 ≈ 0.34 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of specificity data. Below are protocols for key experiments used to characterize GCase inhibitors and pharmacological chaperones.
In Vitro Enzymatic Assay for GCase Inhibition (IC50 Determination)
This assay quantifies the inhibitory potential of a compound against purified GCase by measuring the reduction in the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human GCase
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
Test compounds (e.g., this compound)
-
Glycine-NaOH stop buffer (pH 10.7)
-
96-well black plates
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Prepare Assay Buffer: Create a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate and BSA.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant GCase to a working concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted test compound and the GCase solution. Incubate for a short period at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the 4-MUG substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop Reaction: Terminate the reaction by adding the glycine-NaOH stop buffer. This also raises the pH to maximize the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The Differential Impact of Afegostat on GCase Mutations: A Comparative Analysis
Afegostat (also known as isofagomine or AT2101), a pharmacological chaperone, has been a subject of significant research in the context of Gaucher disease, a lysosomal storage disorder arising from mutations in the GBA1 gene that lead to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2][3] This guide provides a comparative analysis of this compound's effects on various GCase mutations, presenting quantitative data from preclinical studies, detailing experimental methodologies, and offering a comparison with alternative therapeutic strategies.
This compound is designed to selectively bind to and stabilize misfolded GCase in the endoplasmic reticulum (ER), thereby facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.[4] However, its efficacy has been shown to be highly dependent on the specific GBA1 mutation, a critical consideration for its potential therapeutic application. Despite promising preclinical results, the clinical development of this compound was halted in 2009 due to a Phase 2 clinical trial that failed to demonstrate clinically meaningful improvements in the majority of patients with Type 1 Gaucher disease, although an increase in GCase levels in white blood cells was observed.[5]
Quantitative Analysis of this compound's Efficacy on GCase Mutations
The responsiveness of different GCase mutations to this compound varies significantly. The following tables summarize the quantitative data on the fold increase in GCase activity and protein levels observed in various in vitro and in vivo models.
| GCase Mutation | Cell Type | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| N370S | Fibroblasts | ~2.5-fold | [1] |
| Fibroblasts | 2.5-fold | [6] | |
| Fibroblasts | 2.7-fold ( CRIM specific activity) | [7] | |
| L444P | Lymphoblastoid Cell Lines | ~3.5-fold | [1][8] |
| Fibroblasts | ~1.3-fold | [1][8] | |
| Fibroblasts (glycoprotein-enriched) | ~2.0-fold (range: 1.8 to 2.2-fold) | [1] | |
| F213I/L444P | Fibroblasts | 4.3-fold | [6] |
| G202R | Not Specified | Enhancement Observed | [6] |
| V394L | Not Specified | Ki ~30 nM (similar to WT and N370S) | [7] |
| D409H | Mouse Model (in vivo) | Increased GCase activity in visceral tissues and brain | [7] |
| D409V | Mouse Model (in vivo) | Increased GCase activity in visceral tissues and brain | [7] |
| GCase Mutation | Cell Type/Model | Fold Increase in GCase Protein Level (Mean ± SEM) | Reference |
| N370S | Fibroblasts | ~1.4-fold | [7] |
| L444P | Fibroblasts | ~3.0-fold | [7] |
| L444P | Mouse Model (in vivo) | 2- to 5-fold (in brain and other tissues) | [2][8] |
Mechanism of Action: A Visual Representation
This compound functions as a pharmacological chaperone, aiding in the proper folding and transport of amenable mutant GCase enzymes. The following diagram illustrates this process.
Caption: Mechanism of action of this compound as a pharmacological chaperone for mutant GCase.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's efficacy.
Cell Culture and Treatment
-
Cell Lines: Patient-derived skin fibroblasts or lymphoblastoid cell lines with specific, confirmed GBA1 mutations are cultured in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are incubated with varying concentrations of this compound (isofagomine tartrate) or a vehicle control (e.g., sterile water or DMSO) for a specified period, typically 5 to 6 days, to allow for GCase synthesis, folding, and trafficking.
GCase Activity Assay
This assay quantifies the enzymatic activity of GCase in cell lysates.
-
Lysis: Cells are harvested and lysed using a suitable buffer (e.g., containing Triton X-100) to release intracellular contents.
-
Substrate: The artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is used. GCase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Reaction Conditions: The assay is typically performed at an acidic pH (e.g., pH 5.2-5.4) in the presence of sodium taurocholate, which helps to specifically measure lysosomal GCase activity.
-
Inhibition of Non-GCase Activity: To ensure specificity, a parallel reaction is often run in the presence of conduritol B epoxide (CBE), a specific irreversible inhibitor of GCase. The GCase activity is then calculated as the difference between the total β-glucosidase activity (without CBE) and the non-GCase β-glucosidase activity (with CBE).
-
Detection: The fluorescence of the liberated 4-MU is measured using a fluorometer, and the GCase activity is normalized to the total protein concentration in the cell lysate.
GCase Protein Level Quantification
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for GCase. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence. The band intensity corresponding to GCase is quantified and normalized to a loading control protein (e.g., β-actin).
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro analysis of this compound's effect on GCase.
Comparison with Alternative Therapies
The primary treatments for Gaucher disease are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).
-
Enzyme Replacement Therapy (ERT): This involves intravenous infusions of a recombinant GCase enzyme (e.g., Imiglucerase, Velaglucerase alfa, Taliglucerase alfa).[9][10] ERT is effective in treating the systemic (non-neurological) symptoms of Gaucher disease types 1 and 3.[11] However, the recombinant enzyme does not cross the blood-brain barrier and is therefore not effective for the neurological symptoms of types 2 and 3.[12] The efficacy of ERT is generally not considered to be mutation-specific for the systemic manifestations.
-
Substrate Reduction Therapy (SRT): This approach uses orally administered small molecules (e.g., Miglustat, Eliglustat) to inhibit the synthesis of glucosylceramide, the substrate that accumulates in Gaucher disease.[13][14] By reducing the amount of substrate, the residual activity of the mutant GCase may be sufficient to prevent its accumulation. Like ERT, currently approved SRTs do not effectively cross the blood-brain barrier and are primarily used for Type 1 Gaucher disease.[12]
| Therapy | Mechanism of Action | Administration | Efficacy in Neuronopathic GD | Mutation Specificity |
| This compound | Pharmacological Chaperone | Oral | Potentially (crosses BBB) | Highly mutation-dependent |
| ERT | Enzyme Replacement | Intravenous | No | Generally not mutation-specific for systemic symptoms |
| SRT | Substrate Synthesis Inhibition | Oral | No (for currently approved drugs) | Not directly mutation-specific, but depends on residual enzyme function |
Conclusion
This compound has demonstrated a clear, mutation-dependent ability to enhance the activity and protein levels of certain GCase mutants in preclinical models. The most significant responses have been observed for the N370S and L444P mutations. However, the modest effects on some mutations and the ultimate failure to show significant clinical benefit in a Phase 2 trial for Type 1 Gaucher disease have led to the cessation of its development. This highlights the challenge of translating promising preclinical data for pharmacological chaperones into clinical success. The variability in response across different mutations underscores the importance of a personalized medicine approach in the development of chaperone therapies for genetic diseases like Gaucher disease. Future research may focus on developing chaperones with broader efficacy across a wider range of mutations or combination therapies that could enhance the effects of chaperones.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genotype-driven therapeutic developments in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme replacement therapy for gaucher disease patients [wisdomlib.org]
- 10. gaucherdisease.org [gaucherdisease.org]
- 11. The efficacy of enzyme replacement therapy in patients with chronic neuronopathic Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article of the week: substrate reduction therapy for Parkinson’s disease guided by a biochemical understanding of GBA mutations - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 13. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Afegostat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Afegostat, a research chemical. In the absence of specific disposal instructions for this compound, it is imperative to treat it as a hazardous chemical and adhere to general laboratory chemical waste disposal guidelines.
Summary of this compound Chemical Data
The following table summarizes key information for this compound. This data should be considered when handling and preparing the compound for disposal.
| Property | Value |
| Synonyms | D-Isofagomine, Isofagomine |
| Chemical Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended protocol for the disposal of this compound. These guidelines are based on standard practices for laboratory chemical waste management.[1][2][3][4][5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or dust.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][4]
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container for aqueous chemical waste.
-
Do not mix with organic solvent waste.
-
Ensure the container is properly sealed to prevent leaks and spills.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.[2][5]
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents. For mixtures, list all components and their approximate percentages. In this case, "this compound" and the solvent (e.g., "Water") should be listed.
-
The date of waste accumulation (the date the first waste was added to the container) must be clearly visible.
Step 4: Storage of Chemical Waste
Waste containers should be stored in a designated and safe location pending pickup by your institution's Environmental Health and Safety (EHS) department.[4]
-
Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep waste containers closed except when adding waste.[3]
-
Store in a well-ventilated area, away from heat sources and incompatible chemicals.[1][4]
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.[2][3]
-
Triple-rinse the empty container with a suitable solvent (e.g., water).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After triple-rinsing, deface or remove the original label.
-
The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash, as per institutional policy).
Step 6: Arranging for Waste Pickup
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for your hazardous waste containers.
-
Follow their specific procedures for waste pickup requests.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling Protocols for Afegostat (Isofagomine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Afegostat, also known as Isofagomine. While a formal hazard classification may be low, its nature as a potent, biologically active compound necessitates rigorous adherence to safety protocols to ensure personnel safety and prevent contamination. This compound is an experimental drug, previously investigated for Gaucher's disease, and is now utilized for research purposes only.[1][2][3] It functions as a pharmacological chaperone and a competitive inhibitor of human lysosomal β-glucosidase.[1]
Hazard Assessment and Regulatory Information
According to the Safety Data Sheet (SDS) for Isofagomine (D-tartrate), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[4] The SDS indicates no specific physical, health, or environmental hazards, and as such, does not list mandatory personal protective equipment.[4]
However, as a matter of best practice in a research environment, all novel or investigational compounds with biological activity should be handled with a degree of caution. The following recommendations are based on a conservative risk assessment for potent, non-cytotoxic pharmaceutical compounds.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound in a laboratory setting. These recommendations are designed to provide a barrier against potential exposure through inhalation, dermal contact, and ocular contact.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free. Two pairs may be considered for handling larger quantities or during procedures with a higher risk of splashing. | Protects against dermal exposure. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. A dust mask (e.g., N95) may be considered when handling larger quantities of the solid compound where dust generation is possible. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring the integrity of the experiment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard information (even if minimal).
-
Store : Store in a cool, dry, and well-ventilated area, away from incompatible materials. Long-term storage is recommended at -20°C.[5]
Preparation of Solutions
This compound is supplied as a crystalline solid and is soluble in solvents such as DMSO and PBS (pH 7.2).[1][5]
-
Work Area : All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
Weighing : Use a precision balance within the containment area. Handle the solid carefully to avoid generating dust.
-
Dissolving : Add the solvent to the solid slowly to avoid splashing. If necessary, use sonication to aid dissolution.[5]
-
Labeling : Clearly label all solution vials with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Don PPE : Before beginning any experimental work, don the appropriate PPE as outlined in the table above.
-
Containment : Conduct all procedures involving this compound within a designated and clearly marked area of the lab.
-
Avoid Contamination : Use dedicated equipment (pipettes, tubes, etc.) when possible. If not feasible, thoroughly clean all equipment after use.
-
Doff PPE : Remove PPE in a designated area before leaving the laboratory to prevent the spread of any potential contamination.
Disposal Plan
Proper disposal of chemical waste is essential for environmental and personnel safety.
Waste Segregation
-
Solid Waste : Unused solid this compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste.
-
Sharps : Any needles or other sharps used in conjunction with this compound should be disposed of in a designated sharps container.
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
